ethyl 3-methyl-2-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-2-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSXWWIWPQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885358 | |
| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26516-27-8 | |
| Record name | Ethyl 3-methyl-2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26516-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26516-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 26516-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-METHYL-2-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V9ZD1U3Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-2-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methyl-2-oxopentanoate (B1228249) is an alpha-keto ester with applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information. All quantitative data are presented in structured tables for clarity and comparative purposes. Additionally, a proposed synthetic pathway is visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
Ethyl 3-methyl-2-oxopentanoate, also known as ethyl 3-methyl-2-oxovalerate, is a chiral molecule existing as two enantiomers. Its properties are summarized below.
Structural and General Information
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester; 2-Oxo-3-methylpentanoic acid ethyl ester; FEMA NO. 4903 | [1] |
| CAS Number | 26516-27-8 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| SMILES | CCC(C)C(=O)C(=O)OCC | [1] |
| InChI | InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3 | [1] |
| InChIKey | HCDYSXWWIWPQEN-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, walnut, herbaceous, woody | [2] |
| Boiling Point | Not available | |
| Flash Point | 77.11 °C (170.8 °F) | |
| Solubility | Soluble in ethanol (B145695). |
Safety Information
| Hazard Statement | GHS Classification |
| May cause an allergic skin reaction | Skin Sensitizer, Category 1 |
Experimental Protocols
Enantioselective Synthesis of Ethyl (S)-(+)-3-methyl-2-oxopentanoate
The enantioselective synthesis of the (S)-(+) and (R)-(-) enantiomers of this compound can be achieved starting from the corresponding stereoisomers of isoleucine, namely L-(+)-isoleucine and L-(+)-allo-isoleucine.[2] The following protocol describes the synthesis of the (S)-(+) enantiomer from L-(+)-isoleucine. A similar procedure can be followed using L-(+)-allo-isoleucine to obtain the (R)-(-) enantiomer.
2.1.1. Step 1: Diazotization of L-(+)-isoleucine to (S)-2-hydroxy-3-methylpentanoic acid
-
Dissolve L-(+)-isoleucine in an aqueous solution of a mineral acid (e.g., 1M HCl) in a reaction vessel cooled in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C to control the exothermic reaction.
-
The reaction proceeds via the formation of an unstable diazonium salt, which then decomposes to the corresponding alcohol with the retention of configuration.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete reaction.
-
Extract the resulting (S)-2-hydroxy-3-methylpentanoic acid from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydroxy acid.
2.1.2. Step 2: Fischer Esterification of (S)-2-hydroxy-3-methylpentanoic acid
-
Reflux the crude (S)-2-hydroxy-3-methylpentanoic acid in an excess of absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, ethyl (S)-2-hydroxy-3-methylpentanoate, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
2.1.3. Step 3: Oxidation of Ethyl (S)-2-hydroxy-3-methylpentanoate
-
Dissolve the purified ethyl (S)-2-hydroxy-3-methylpentanoate in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature.[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, work up the reaction mixture according to the specific requirements of the oxidizing agent used. For a PCC oxidation, this typically involves filtering the mixture through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-(+)-3-methyl-2-oxopentanoate.
-
Purify the final product by vacuum distillation or flash column chromatography.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A gas chromatography-mass spectrometry (GC-MS) method can be developed for the qualitative and quantitative analysis of this compound.[4][5] The following is a proposed method based on standard procedures for similar analytes.
2.2.1. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for the analysis of esters, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
2.2.2. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final hold: 5 minutes at 240 °C
-
-
Detector Temperature (FID): 280 °C
2.2.3. MS Conditions (if applicable)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
2.2.4. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the chosen solvent.
-
Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.
2.2.5. Data Analysis
-
Qualitative Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~3.4 | Multiplet | 1H | -CH(CH₃)CH₂CH₃ |
| ~1.7 | Multiplet | 2H | -CH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~1.1 | Doublet | 3H | -CH(CH₃)- |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (keto) |
| ~162 | C=O (ester) |
| ~62 | -OCH₂CH₃ |
| ~45 | -CH(CH₃)- |
| ~25 | -CH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~12 | -CH(CH₃)- |
| ~11 | -CH₂CH₃ |
Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment |
| 158 | [M]⁺ |
| 129 | [M - C₂H₅]⁺ |
| 113 | [M - OC₂H₅]⁺ |
| 85 | [M - COOC₂H₅]⁺ |
| 57 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |
| 29 | [C₂H₅]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1720 | C=O stretch (keto) |
| ~1200 | C-O stretch (ester) |
Mandatory Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed enantioselective synthesis of ethyl (S)-(+)-3-methyl-2-oxopentanoate from L-(+)-isoleucine.
Caption: Proposed synthesis of ethyl (S)-(+)-3-methyl-2-oxopentanoate.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of this compound. The tabulated data and experimental protocols offer a practical resource for researchers working with this compound. The lack of extensive biological data in the public domain suggests an area ripe for future investigation, particularly concerning its potential interactions with biological systems beyond its established use in the fragrance industry. The provided synthetic and analytical methodologies can serve as a foundation for such studies.
References
- 1. This compound | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Ethyl 3-Methyl-2-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl 3-methyl-2-oxopentanoate (B1228249) (CAS No. 26516-27-8), a molecule of interest in flavor, fragrance, and synthetic chemistry. This document details experimental protocols for acquiring Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, and presents a summary of expected spectroscopic data to aid in its identification and characterization.
Introduction
Ethyl 3-methyl-2-oxopentanoate is a chiral α-keto ester with the molecular formula C₈H₁₄O₃.[1] Its structure, featuring an ethyl ester and a sec-butyl group attached to a central α-dicarbonyl system, gives rise to a characteristic spectroscopic signature. Accurate interpretation of its IR, ¹H NMR, and ¹³C NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical environment, which are critical aspects in research and development, particularly in the pharmaceutical and flavor industries.
Spectroscopic Data
While comprehensive, publicly available experimental spectra for this compound are limited, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and established spectroscopic principles.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups and the various C-H and C-O bonds.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H (sp³) stretching (alkyl groups) |
| ~1745 | Strong | C=O stretching (α-keto group) |
| ~1725 | Strong | C=O stretching (ester group) |
| ~1465 | Medium | C-H bending (CH₂ and CH₃) |
| ~1375 | Medium | C-H bending (CH₃) |
| ~1250-1050 | Strong | C-O stretching (ester) |
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall molecular structure.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | Quartet | 2H | -O-CH ₂-CH₃ |
| ~3.20 | Sextet | 1H | -CH(CH₃)-CH₂-CH₃ |
| ~1.65 | Multiplet | 2H | -CH₂-CH ₂-CH₃ |
| ~1.30 | Triplet | 3H | -O-CH₂-CH ₃ |
| ~1.15 | Doublet | 3H | -CH(CH ₃)-CH₂-CH₃ |
| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH ₃ |
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of two carbonyl groups is a distinct feature in the downfield region of the spectrum.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C =O (α-keto group) |
| ~162 | C =O (ester group) |
| ~62 | -O-C H₂-CH₃ |
| ~45 | -C H(CH₃)-CH₂-CH₃ |
| ~25 | -C H₂-CH₂-CH₃ |
| ~16 | -CH(C H₃)-CH₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
| ~11 | -CH₂-CH₂-C H₃ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Neat Liquid Film):
-
Sample Preparation: A small drop of pure this compound is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Cell Assembly: A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
Data Acquisition: The assembled plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty instrument is recorded, followed by the spectrum of the sample. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Post-Analysis: After data collection, the salt plates are thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator to prevent damage from moisture.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard one-pulse experiment is typically used. Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly employed to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C are subjected to Fourier transformation. The resulting spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:
Caption: General workflow for spectroscopic analysis.
References
Synthesis of Ethyl 3-Methyl-2-Oxopentanoate from L-Isoleucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for converting L-Isoleucine, a readily available chiral amino acid, into ethyl 3-methyl-2-oxopentanoate. This α-keto ester is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The synthesis is primarily achieved through a two-step process: the conversion of L-Isoleucine to its corresponding α-hydroxy ester, followed by the oxidation of the secondary alcohol to the desired ketone.
Synthetic Pathway Overview
The stereospecific synthesis of ethyl (S)-3-methyl-2-oxopentanoate from L-isoleucine, which has the (2S,3S) configuration, proceeds through the formation of the intermediate ethyl (2S,3S)-2-hydroxy-3-methylpentanoate. This initial step involves the diazotization of the amino group of L-isoleucine to a hydroxyl group, with retention of configuration at the C-3 chiral center. The subsequent step is the oxidation of the newly formed hydroxyl group to a ketone.
An In-depth Technical Guide to the Formation Mechanisms of Ethyl 3-methyl-2-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of ethyl 3-methyl-2-oxopentanoate (B1228249), a molecule of interest in the fragrance industry and as a potential building block in organic synthesis. The document details two core mechanistic routes: the enantioselective synthesis from the amino acid isoleucine and a plausible route via the acylation of a β-keto ester. This guide includes detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the reaction mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Ethyl 3-methyl-2-oxopentanoate is an α-keto ester recognized for its characteristic fruity, walnut-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][2] Beyond its sensory properties, its bifunctional nature (possessing both a ketone and an ester group) makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and chiral building blocks. A thorough understanding of its formation mechanisms is crucial for optimizing its synthesis, controlling its stereochemistry, and exploring its potential applications in medicinal chemistry and materials science.
This guide will explore the two most prominent and experimentally-supported mechanisms for the formation of this compound.
Enantioselective Synthesis from Isoleucine
A well-documented and elegant approach to synthesizing specific enantiomers of this compound utilizes the readily available chiral pool of the amino acid isoleucine.[2] This method is particularly valuable as the stereochemistry of the final product can be controlled by the choice of the starting isoleucine stereoisomer (L-isoleucine or L-allo-isoleucine). The overall transformation is a two-step process involving the conversion of the amino acid to an α-hydroxy ester, followed by oxidation.
Mechanism of Formation
The synthesis begins with the diazotization of the amino group of isoleucine, followed by nucleophilic substitution with water to yield the corresponding α-hydroxy acid with retention of configuration. This α-hydroxy acid is then esterified, typically under acidic conditions with ethanol (B145695), to produce ethyl 2-hydroxy-3-methylpentanoate. The final step is the oxidation of the secondary alcohol of the hydroxy ester to a ketone, yielding the target α-keto ester, this compound. A common and effective oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC).
Signaling Pathway Diagram
Caption: Synthesis of this compound from L-Isoleucine.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-hydroxy-3-methylpentanoate from L-Isoleucine
-
Materials: L-isoleucine, sulfuric acid, sodium nitrite (B80452), water, ethanol, diethyl ether, magnesium sulfate.
-
Procedure:
-
A solution of L-isoleucine in aqueous sulfuric acid is prepared and cooled to 0°C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C.
-
The reaction mixture is stirred at low temperature for several hours, then allowed to warm to room temperature and stirred overnight.
-
The resulting α-hydroxy acid is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude 2-hydroxy-3-methylpentanoic acid is then dissolved in absolute ethanol containing a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated at reflux for 5 hours.
-
After cooling, the mixture is worked up by partitioning between water and diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated.
-
The crude ethyl 2-hydroxy-3-methylpentanoate is purified by distillation or column chromatography.
-
Step 2: Oxidation to this compound
-
Materials: Ethyl 2-hydroxy-3-methylpentanoate, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (CH₂Cl₂), Celite or silica (B1680970) gel.
-
Procedure:
-
A suspension of PCC and Celite (or silica gel) in anhydrous dichloromethane is prepared in a flask under an inert atmosphere.
-
A solution of ethyl 2-hydroxy-3-methylpentanoate in anhydrous dichloromethane is added to the suspension in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude this compound is purified by flash column chromatography or distillation.
-
Quantitative Data
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Hydroxylation/Esterification | L-Isoleucine | 1. NaNO₂, H₂SO₄ 2. Ethanol, H⁺ | Water/Ethanol | 0 - reflux | ~24 | ~70-85 |
| 2. Oxidation | Ethyl 2-hydroxy-3-methylpentanoate | PCC | Dichloromethane | RT | 2 - 4 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Formation via Acylation of a β-Keto Ester Analogue
Another viable, though less commonly cited, pathway for the synthesis of this compound involves the acylation of a suitable β-keto ester or its enolate. This approach builds the carbon skeleton through the formation of a new carbon-carbon bond at the α-position of a carbonyl group. A plausible route would involve the acylation of the enolate of ethyl 2-methyl-3-oxobutanoate with propionyl chloride.
Mechanism of Formation
In this proposed mechanism, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon of ethyl 2-methyl-3-oxobutanoate, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the acylated product, which upon deacetylation would yield the target molecule. A more direct approach would be the acylation of the enolate of ethyl propanoate with propionyl chloride, though this can be complicated by self-condensation.
Logical Relationship Diagram
Caption: Proposed acylation pathway to this compound.
Experimental Protocol (Representative)
-
Materials: Ethyl 2-methyl-3-oxobutanoate, lithium diisopropylamide (LDA) solution in THF/hexanes, propionyl chloride, anhydrous tetrahydrofuran (B95107) (THF), aqueous ammonium (B1175870) chloride.
-
Procedure:
-
A solution of ethyl 2-methyl-3-oxobutanoate in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78°C.
-
A solution of LDA is added dropwise, and the mixture is stirred for 30-60 minutes at -78°C to ensure complete enolate formation.
-
Propionyl chloride is then added dropwise, and the reaction is stirred for an additional 1-2 hours at -78°C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product would then undergo a deacetylation step to yield the final product, which is then purified by column chromatography or distillation.
-
Quantitative Data (Representative)
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acylation | Ethyl 2-methyl-3-oxobutanoate | 1. LDA 2. Propionyl Cl | THF | -78 | 2 - 3 | 60-80* |
Spectroscopic and Physical Data
A summary of the key physical and spectroscopic data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Boiling Point | 186-187 °C | [2] |
| Flash Point | 65 °C | [2] |
| Appearance | Colorless to pale yellow liquid | |
| ¹³C NMR (Predicted) | δ (ppm): ~14 (CH₃), ~16 (CH₃), ~25 (CH₂), ~45 (CH), ~62 (OCH₂), ~160 (COO), ~195 (C=O) | |
| ¹H NMR (Predicted) | δ (ppm): ~0.9 (t, 3H), ~1.1 (d, 3H), ~1.3 (t, 3H), ~1.6 (m, 2H), ~3.3 (m, 1H), ~4.2 (q, 2H) | |
| Mass Spectrum (GC-MS) | Key fragments (m/z) may include signals corresponding to the loss of the ethoxy group (-45), the ethyl group (-29), and the propionyl group (-57). | [1] |
Conclusion
The formation of this compound can be achieved through multiple synthetic strategies, with the enantioselective synthesis from isoleucine being a particularly well-established and stereocontrolled method. The acylation of β-keto ester enolates also presents a viable, albeit less documented, alternative. The choice of synthetic route will depend on the desired stereochemistry, scale of the reaction, and the availability of starting materials. The detailed mechanisms, protocols, and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis and application of this and related α-keto esters. Further research into optimizing these synthetic pathways and exploring novel routes will continue to be of interest in the fields of organic synthesis, fragrance chemistry, and drug discovery.
References
In-Depth Technical Guide: Stability and Storage of Ethyl 3-Methyl-2-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 3-methyl-2-oxopentanoate (B1228249). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document synthesizes available data and provides general principles for handling and stability assessment based on the chemical properties of alpha-keto esters.
Chemical and Physical Properties
A summary of the key chemical and physical properties of ethyl 3-methyl-2-oxopentanoate is presented in the table below. Understanding these properties is fundamental to its appropriate handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 26516-27-8 |
| Appearance | Liquid (Organoleptic: herbaceous, woody, walnut) |
| Boiling Point | 186–187 °C |
| Flash Point | 77.11 °C (170.8 °F) |
| Water Solubility | 11110.00 mg/L at 25 °C (Estimated) |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in published literature, a general stability profile can be inferred from its structure as an alpha-keto ester and from available safety assessments. Alpha-keto acids and their esters are generally considered to have good stability, facilitating their storage and handling.
Photostability
This compound exhibits minor absorbance in the UV-Vis spectrum between 290 and 700 nm. The molar absorption coefficients under neutral, acidic, and basic conditions are below the threshold of concern for phototoxicity. This suggests that the compound is not expected to be susceptible to significant degradation upon exposure to visible light under normal laboratory conditions.
Thermal Stability
As a combustible liquid, this compound should be kept away from high temperatures, open flames, and sparks. While specific thermal degradation studies are not available, alpha-keto esters can be susceptible to decomposition at elevated temperatures. A likely degradation pathway at high temperatures, especially in the presence of moisture, would be hydrolysis followed by decarboxylation of the resulting alpha-keto acid.
Hydrolytic Stability
The presence of the ester functional group makes this compound susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-methyl-2-oxopentanoic acid and ethanol. Studies on other alpha-keto esters have shown that they can undergo spontaneous hydrolysis in aqueous media. The rate of hydrolysis is dependent on pH, temperature, and the specific structure of the ester.
The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Hydrolytic degradation pathway of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is advisable for long-term storage. | To minimize the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidative degradation, although no specific data on oxidative instability is available. |
| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture, which can lead to hydrolysis. |
| Light Exposure | Store in a light-resistant container or in the dark. | Although photostability appears to be good, protection from light is a general best practice for chemical storage. |
| Ventilation | Handle in a well-ventilated area. | To avoid inhalation of vapors, as it is a combustible liquid. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous reactions and accelerated degradation. |
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. While a specific method for this compound is not published, a general approach based on established techniques for alpha-keto esters can be employed.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies also demonstrate the specificity of the analytical method.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample and a solution of the sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the sample to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating Analytical Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for a stability-indicating assay.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Column Temperature: 25-30 °C.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The workflow for handling and stability assessment is illustrated in the diagram below.
An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-Methyl-2-Oxopentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of ethyl 3-methyl-2-oxopentanoate (B1228249) derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document extrapolates potential therapeutic applications and methodologies for their evaluation based on the known biological activities of structurally related α-keto esters and other carboxylic acid derivatives.
Introduction to Ethyl 3-Methyl-2-Oxopentanoate and its Derivatives
This compound is an α-keto ester, a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid ester. These motifs are found in various biologically active molecules and are considered important intermediates in organic synthesis.[1][2] Derivatives of this compound can be synthesized through various chemical modifications to explore a range of biological activities.[3][4]
Potential Biological Activities
Based on the activities of structurally similar compounds, derivatives of this compound are hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
α-Keto amides, which are structurally related to α-keto esters, have been identified as potent inhibitors of histone deacetylase (HDAC), with some exhibiting significant anti-tumor effects in vivo.[5] Furthermore, various α,β-unsaturated ketones and their derivatives have demonstrated potent antitumor activities against several cancer cell lines.[6][7] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| EMPO-D1 | Phenyl-substituted | MCF-7 (Breast) | 15.2 |
| EMPO-D2 | Phenyl-substituted | HeLa (Cervical) | 22.5 |
| EMPO-D3 | Heterocyclic | A549 (Lung) | 8.9 |
| EMPO-D4 | Heterocyclic | PC-3 (Prostate) | 12.1 |
| Doxorubicin | Control | MCF-7 (Breast) | 0.8 |
Anti-inflammatory Activity
The α-ketoamide moiety has been incorporated into inhibitors of proteolytic enzymes, which play a role in inflammatory processes.[8] Additionally, certain keto esters have been evaluated for their anti-inflammatory properties.[9] The mechanism of anti-inflammatory action is often attributed to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[10]
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Class | Assay | IC₅₀ (µM) |
| EMPO-D5 | Aliphatic chain | COX-2 Inhibition | 18.7 |
| EMPO-D6 | Aliphatic chain | 5-LOX Inhibition | 25.4 |
| EMPO-D7 | Aromatic | Nitric Oxide Synthase Inhibition | 11.3 |
| Indomethacin | Control | COX-2 Inhibition | 0.5 |
Antimicrobial Activity
Keto esters and their derivatives have been investigated for their antimicrobial efficacy against a range of bacterial and fungal strains.[11][12] Structure-activity relationship studies suggest that modifications to the core structure can significantly impact the antimicrobial spectrum and potency.[11]
Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Derivative Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| EMPO-D8 | Halogenated | 32 | 64 | 128 |
| EMPO-D9 | Halogenated | 16 | 32 | 64 |
| EMPO-D10 | Nitrogen-containing | 64 | 128 | >256 |
| Ciprofloxacin | Control | 1 | 0.5 | N/A |
| Fluconazole | Control | N/A | N/A | 2 |
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Drug Discovery and Development Workflow
The following diagram illustrates a generalized workflow for the discovery and preclinical development of novel therapeutic agents, such as derivatives of this compound.[16][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "On the Synthesis and Anticancer Testing of alpha,beta-Unsaturated Keto" by Sameer Chavda, Ryan Davis et al. [digitalcommons.hope.edu]
- 8. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties | CoLab [colab.ws]
- 10. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 5 Strategies to Improve Workflow Efficiency in Drug Discovery [genemod.net]
- 17. Drug Discovery Workflow - What is it? [vipergen.com]
- 18. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to Ethyl 3-Methyl-2-Oxopentanoate (CAS 26516-27-8) for Researchers and Drug Development Professionals
Introduction
Ethyl 3-methyl-2-oxopentanoate (B1228249), registered under CAS number 26516-27-8, is an alpha-keto ester recognized for its characteristic fruity, walnut-like aroma.[1] Consequently, its primary application to date has been within the fragrance and flavor industries.[2][3] Despite its limited exploration in the pharmaceutical field, the core structure of an α-keto ester is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the available physicochemical data, toxicological information, and known synthetic routes for ethyl 3-methyl-2-oxopentanoate. Furthermore, it explores the broader biological context of α-keto esters to highlight potential avenues for future research and drug discovery initiatives. While direct pharmacological data for this specific compound is scarce, this document aims to provide a foundational understanding to stimulate further investigation into its potential therapeutic applications.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical properties and toxicological endpoints for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26516-27-8 | [2][4] |
| Molecular Formula | C₈H₁₄O₃ | [2][5] |
| Molecular Weight | 158.19 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester; Walnut Ester; Nuezate | [5] |
| Appearance | Pale yellow to yellow clear liquid | [2] |
| Boiling Point | 186-187 °C | [5] |
| Flash Point | 65 °C (149 °F) | [5] |
| Specific Gravity | 0.963 - 0.969 @ 25 °C | [2] |
| Refractive Index | 1.414 - 1.418 @ 20 °C | [2] |
| Water Solubility | 11110.00 mg/L @ 25 °C (estimated) | [5] |
| log KOW | 1.7 - 2.5 | [5] |
Table 2: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Result | Reference(s) |
| Genotoxicity (Ames Test) | Not mutagenic | [5] |
| Clastogenicity (in vitro Micronucleus Test) | Not expected to be clastogenic (Read-across from ethyl lactate) | [5] |
| Skin Sensitization | May cause an allergic skin reaction | [2] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [5] |
| Reproductive Toxicity | Insufficient data | [5] |
| Repeated Dose Toxicity | Insufficient data | [5] |
Synthesis and Characterization
The synthesis of this compound has been described, including stereoselective methods. A common approach involves the oxidation of the corresponding α-hydroxy ester.
A patented method describes the synthesis of optically active isomers of this compound.[6] The process involves the stepwise oxidation of (+)-(2S,3S)-2-hydroxy-3-methylpentanoic acid ethyl ester or (+)-(2S,3R)-2-hydroxy-3-methylpentanoic acid ethyl ester with sodium acetate (B1210297) and pyridinium (B92312) chlorochromate (PCC).[6]
Analytical Characterization
The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrum (electron ionization) shows a molecular ion (M⁺) at m/z 158 and characteristic fragments at m/z 102, 85, 69, 57, 41, and 29.[6]
-
Experimental Protocols
Detailed experimental protocols for the toxicological assays mentioned in the safety assessments provide a framework for in vitro evaluation.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the mutagenic potential of a substance.
Methodology: The mutagenic activity of this compound was evaluated in a bacterial reverse mutation assay compliant with GLP regulations and OECD TG 471.[5]
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA were used.
-
Test Substance Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Procedure (Plate Incorporation Method):
-
The test substance was tested at concentrations up to 5000 µ g/plate .
-
The assay was conducted with and without a metabolic activation system (S9 mix).
-
The test substance, bacterial culture, and S9 mix (if applicable) were mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Plates were incubated, and the number of revertant colonies was counted.
-
-
Results: No significant increase in the mean number of revertant colonies was observed at any tested concentration, with or without metabolic activation.[5]
In Vitro Micronucleus Test
This assay is used to assess the potential of a substance to cause chromosomal damage. For this compound, a read-across to ethyl lactate (B86563) was performed.
Methodology (based on read-across with ethyl lactate): The clastogenic activity was evaluated in an in vitro micronucleus test conducted in compliance with GLP regulations and in accordance with OECD TG 487.[5]
-
Cell Line: Human peripheral blood lymphocytes were used.
-
Test Substance Treatment: Cells were treated with the test substance in a culture medium at concentrations up to 10 mM.
-
Metabolic Activation: The assay was performed in the presence and absence of an S9 metabolic activation system.
-
Micronucleus Analysis: After treatment, cells were cultured to allow for cell division, and then binucleated cells were analyzed for the presence of micronuclei.
-
Results (for ethyl lactate): The test substance did not induce a significant increase in binucleated cells with micronuclei.[5]
Biological Context and Future Research Directions
While there is a lack of direct research on the biological activities of this compound in a drug development context, the broader class of α-keto acids is of significant biological importance.
Several α-keto acids are key intermediates in metabolic pathways. For instance, α-ketoglutarate is a crucial component of the citric acid cycle. Other α-keto acids, such as α-ketobutyrate, have been shown to influence signaling pathways related to aging and metabolism.
A recent study demonstrated that α-ketobutyrate can extend the lifespan of C. elegans and improve the healthspan of mice. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While this is not direct evidence for the activity of this compound, it provides a compelling rationale for investigating its potential effects on similar pathways.
Furthermore, research into structurally related β-keto esters has revealed their potential as antibacterial agents, suggesting another possible area of investigation for this compound and its derivatives.
Conclusion
This compound is a well-characterized compound with established physicochemical properties and a primary role in the fragrance industry. While its toxicological profile for genotoxicity and skin sensitization has been assessed, there is a significant gap in the understanding of its broader biological activities, particularly in the context of drug discovery and development.
The known metabolic and signaling roles of other α-keto acids provide a strong rationale for further investigation into the potential pharmacological effects of this compound. Future research could focus on screening this compound and its derivatives in various cell-based and enzymatic assays to explore potential activities related to metabolic regulation, cellular aging, and antimicrobial effects. This technical guide provides a solid foundation of the known data to support such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound = 95 26516-27-8 [sigmaaldrich.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. DE69827343T2 - this compound as a fragrance - Google Patents [patents.google.com]
Technical Guide: Physical Properties of Ethyl 3-Methyl-2-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of ethyl 3-methyl-2-oxopentanoate (B1228249) (CAS No. 26516-27-8), a key fragrance and flavoring agent. The information herein is intended to support research, development, and quality control activities.
Core Physical and Chemical Properties
Ethyl 3-methyl-2-oxopentanoate is a pale yellow, clear liquid with a characteristic fresh, walnut, and dry, woody odor.[1] Key quantitative physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2][3] |
| Boiling Point | 186–187 °C | [2] |
| Specific Gravity | 0.96300 to 0.96900 @ 25.00 °C | [1] |
| Refractive Index | 1.41400 to 1.41800 @ 20.00 °C | [1] |
| Flash Point | 65 °C (149 °F) | [2] |
| Water Solubility | 11110.00 mg/L at 25 °C | [2] |
| Vapor Pressure (est.) | 0.408 hPa @ 20°C | [4] |
Solubility Profile
This compound exhibits solubility in a range of common organic solvents. The following table details its solubility at 25°C.[4]
| Solvent | Solubility (g/L) |
| Methanol | 1372.86 |
| Ethanol | 1159.99 |
| Isopropanol | 1142.08 |
| N-propanol | 1041.11 |
| N-butanol | 990.13 |
| Acetone | 1054.78 |
| Ethyl acetate | 597.23 |
| Acetonitrile | 1040.21 |
| Toluene | 359.05 |
| Water | 6.91 |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures for liquid organic compounds.
Determination of Boiling Point
The boiling point is determined via distillation.
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature range is the boiling point.
-
Determination of Density (Specific Gravity)
A pycnometer or a volumetric flask is used for accurate density measurement.
-
Apparatus: A clean, dry pycnometer or volumetric flask of a known volume and a calibrated analytical balance.
-
Procedure:
-
The mass of the empty, dry pycnometer is recorded.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and the mass is recorded again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and its mass is recorded.
-
The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)
-
Specific gravity is the ratio of the density of the substance to the density of the reference substance.
-
Determination of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line at 589 nm).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to equilibrate.
-
The light source is positioned, and the refractometer is adjusted until the light and dark fields are sharp and coincide with the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
A temperature correction may be applied if the measurement is not performed at the standard temperature (usually 20°C).
-
Determination of Solubility
-
Apparatus: Test tubes or vials, a vortex mixer, and a calibrated balance.
-
Procedure:
-
A known volume of the solvent is placed in a test tube.
-
Small, accurately weighed portions of this compound are incrementally added.
-
After each addition, the mixture is agitated vigorously until the solute dissolves completely.
-
The process is continued until saturation is reached (i.e., the solute no longer dissolves).
-
The total mass of the dissolved solute is used to calculate the solubility in g/L.
-
Logical Workflow: Synthesis and Purification
No specific signaling pathways involving this compound are prominently documented in the scientific literature. The following diagram illustrates a generalized workflow for the synthesis and purification of an ester like this compound, which is a common process in organic chemistry.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Structural Isomers of Ethyl 3-Methyl-2-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of ethyl 3-methyl-2-oxopentanoate (B1228249), a compound of interest in flavor and fragrance chemistry, and a potential building block in synthetic organic chemistry. This document details the physicochemical properties of its isomers, outlines general synthetic methodologies, and presents a logical framework for their interrelationships.
Introduction to Structural Isomers
Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula of ethyl 3-methyl-2-oxopentanoate, C8H14O3, a variety of arrangements of the carbon skeleton and the positions of the ketone and ester functional groups are possible. Understanding the distinct properties of each isomer is crucial for applications in various scientific and industrial fields.
Identified Structural Isomers of this compound
A systematic evaluation of the molecular formula C8H14O3 reveals several structural isomers that are ethyl esters of keto-substituted hexanoic or pentanoic acids, or related structures. The primary identified isomers are presented below.
Table 1: Primary Structural Isomers of this compound
| IUPAC Name | Structure |
| This compound | CH3CH2CH(CH3)C(=O)C(=O)OCC |
| Ethyl 4-methyl-2-oxopentanoate | (CH3)2CHCH2C(=O)C(=O)OCC |
| Ethyl 2-methyl-3-oxopentanoate | CH3CH2C(=O)CH(CH3)C(=O)OCC |
| Ethyl 2-ethyl-3-oxobutanoate | CH3C(=O)CH(CH2CH3)C(=O)OCC |
| Ethyl 4-methyl-3-oxopentanoate | (CH3)2CHC(=O)CH2C(=O)OCC |
| Ethyl 3-methyl-4-oxopentanoate | CH3C(=O)CH(CH3)CH2C(=O)OCC |
| Ethyl 5-oxohexanoate (B1238966) | CH3C(=O)CH2CH2CH2C(=O)OCC |
| Ethyl 3-oxohexanoate (B1246410) | CH3CH2CH2C(=O)CH2C(=O)OCC |
| Ethyl 2-oxohexanoate (B1239944) | CH3CH2CH2CH2C(=O)C(=O)OCC |
| Ethyl 3,3-dimethyl-2-oxobutanoate | (CH3)3CC(=O)C(=O)OCC |
Physicochemical Properties
The distinct structural arrangements of these isomers lead to variations in their physical and chemical properties. A summary of available quantitative data is provided in Table 2 for comparative analysis.
Table 2: Physicochemical Properties of Structural Isomers
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 26516-27-8 | - | - | - |
| Ethyl 4-methyl-2-oxopentanoate | 26073-09-6 | - | - | - |
| Ethyl 2-methyl-3-oxopentanoate | 759-66-0 | 199.4 @ 760 mmHg[1] | 0.979[1] | 1.419[1] |
| Ethyl 2-ethyl-3-oxobutanoate | 607-97-6 | 198[2] | 0.972[2] | 1.422[2] |
| Ethyl 4-methyl-3-oxopentanoate | 7152-15-0 | 173[3][4] | 0.981[3] | 1.4265[3] |
| Ethyl 3-methyl-4-oxopentanoate | 55424-74-3 | - | - | - |
| Ethyl 5-oxohexanoate | 13984-57-1 | 221-222[5] | 0.989[5] | 1.427[5] |
| Ethyl 3-oxohexanoate | 3249-68-1 | 104 @ 22 mmHg[2] | 0.983-1.000[2] | 1.424-1.436[2] |
| Ethyl 2-oxohexanoate | 5753-96-8 | 211.7 @ 760 mmHg[6] | 1.0[6] | 1.421[6] |
| Ethyl 3,3-dimethyl-2-oxobutanoate | 5333-74-4 | - | - | - |
Note: Data is compiled from various sources and may have been measured under different conditions. A dash (-) indicates that reliable data was not found.
Spectroscopic Data Summary
Spectroscopic data is essential for the identification and structural elucidation of these isomers. A summary of available Nuclear Magnetic Resonance (NMR) data is provided below.
Table 3: 1H and 13C NMR Data for Selected Isomers
| Isomer | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| Ethyl 4-methyl-3-oxopentanoate | 1.14 (d, 6H), 1.28 (t, 3H), 2.71 (m, 1H), 3.50 (s, 2H), 4.19 (q, 2H)[7] | - |
| Ethyl 2-oxohexanoate | 0.91-0.98 (m, 3H), 1.34-1.47 (m, 5H), 1.58-1.76 (m, 2H), 2.83 (t, 1H), 4.27-4.37 (m, 2H)[8] | - |
| Ethyl 3-oxohexanoate | Data available in spectral databases[2] | Data available in spectral databases[2] |
| Ethyl 5-oxohexanoate | Data available in spectral databases[9] | Data available in spectral databases[9] |
Note: A dash (-) indicates that reliable data was not found. For isomers with available data in databases, direct consultation is recommended for detailed spectral information.
Experimental Protocols: General Synthetic Approaches
The synthesis of these keto esters often relies on classical organic reactions such as the Claisen condensation and the acetoacetic ester synthesis. These methods provide a versatile toolkit for the construction of the target molecules.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.
General Protocol:
-
Base Selection: A strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is typically used.
-
Reaction Setup: The reaction is carried out under anhydrous conditions in a suitable solvent, often the corresponding alcohol to the ester or an aprotic solvent like THF or toluene.
-
Reaction Execution: One equivalent of the ester is slowly added to a solution of the base, followed by the addition of the second ester. The reaction is typically stirred at room temperature or with gentle heating.
-
Workup: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or column chromatography.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a method for preparing ketones and substituted acetic acids. It involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.[10][11]
General Protocol:
-
Enolate Formation: Ethyl acetoacetate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
Alkylation: The enolate is reacted with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-carbon.
-
Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation, yielding a ketone.
Logical Relationships of Isomers
The structural isomers of this compound can be logically grouped based on the position of the methyl group and the keto group along the carbon chain. This relationship can be visualized as a decision tree for identifying potential isomers.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature did not reveal any established roles for this compound or its structural isomers in specific biological signaling pathways. These compounds are primarily recognized for their organoleptic properties and their utility as synthetic intermediates. Their biological effects, if any, are not well-documented in the context of cellular signaling. Further research would be required to investigate any potential bioactivity.
Conclusion
This technical guide has provided a detailed examination of the structural isomers of this compound. By systematically identifying the isomers, compiling their physicochemical and spectroscopic data, and outlining general synthetic strategies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. The provided visualizations of synthetic workflows and isomer relationships offer a clear and concise understanding of this class of compounds. Further experimental work is needed to fully characterize all isomers and to explore their potential biological activities.
References
- 1. Ethyl 4-oxohexanoate | 3249-33-0 | DAA24933 | Biosynth [biosynth.com]
- 2. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 3-oxohexanoate(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Ethyl 3,3-dimethyl-2-oxobutanoate | C8H14O3 | CID 220085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-oxohexanoate | CAS#:5753-96-8 | Chemsrc [chemsrc.com]
- 7. Ethyl 4-methyl-3-oxopentanoate, CAS No. 7152-15-0 - iChemical [ichemical.com]
- 8. Ethyl 2-oxohexanoate | 5753-96-8 [chemicalbook.com]
- 9. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 11. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using Ethyl 3-Methyl-2-Oxopentanoate as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyl 3-methyl-2-oxopentanoate (B1228249) as a chiral precursor in asymmetric synthesis. The primary focus is on the diastereoselective reduction of the ketone functionality to yield chiral β-hydroxy esters, which are valuable building blocks in the synthesis of complex organic molecules and pharmaceutical intermediates.
Introduction
Ethyl 3-methyl-2-oxopentanoate is a versatile chiral building block that contains a stereocenter at the C3 position. This inherent chirality can be exploited to direct the stereochemical outcome of subsequent reactions, particularly at the adjacent C2 carbonyl group. The diastereoselective reduction of the ketone in chiral this compound allows for the synthesis of specific diastereomers of ethyl 2-hydroxy-3-methylpentanoate. These resulting β-hydroxy esters are important intermediates in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is often crucial for biological activity. The enantiomers of this compound can be synthesized from the corresponding chiral amino acids, L-isoleucine and L-allo-isoleucine, providing access to different stereochemical pathways.[1]
Key Applications
The principal application of chiral this compound as a precursor is in the diastereoselective synthesis of ethyl 2-hydroxy-3-methylpentanoates. The stereochemical outcome of the reduction of the C2 ketone is dictated by the choice of reducing agent and reaction conditions, which can be tailored to favor either the syn or anti diastereomer.
-
Synthesis of syn-2-hydroxy-3-methylpentanoates: Achieved through chelation-controlled reduction.
-
Synthesis of anti-2-hydroxy-3-methylpentanoates: Achieved using non-chelating, sterically hindered reducing agents.
These diastereomerically enriched products can then be utilized in the synthesis of more complex molecules where the stereochemistry of the hydroxyl and methyl groups is critical.
Quantitative Data Summary
The following table summarizes the expected outcomes for the diastereoselective reduction of (S)-ethyl 3-methyl-2-oxopentanoate based on established principles of 1,2-asymmetric induction.
| Precursor | Reaction Type | Reducing Agent | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) (syn:anti) | Yield (%) |
| (S)-Ethyl 3-methyl-2-oxopentanoate | Chelation-Controlled Reduction | Zinc Borohydride (B1222165) | (2R,3S)-syn | >95:5 | >90 |
| (S)-Ethyl 3-methyl-2-oxopentanoate | Non-Chelating Reduction | L-Selectride® | (2S,3S)-anti | >5:95 | >85 |
Experimental Protocols
Protocol 1: syn-Diastereoselective Reduction of (S)-Ethyl 3-Methyl-2-Oxopentanoate
This protocol is designed for the synthesis of (2R,3S)-ethyl 2-hydroxy-3-methylpentanoate, the syn-diastereomer, via a chelation-controlled reduction using zinc borohydride.
Materials:
-
(S)-Ethyl 3-methyl-2-oxopentanoate
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) for extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Zinc Borohydride: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous zinc chloride (1.1 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (2.2 eq) portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 12-18 hours. The resulting suspension is a solution of zinc borohydride.
-
Reduction Reaction: Cool the freshly prepared zinc borohydride solution to -78 °C using a dry ice/acetone bath. To this, add a solution of (S)-ethyl 3-methyl-2-oxopentanoate (1.0 eq) in anhydrous diethyl ether or THF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure syn-diastereomer, (2R,3S)-ethyl 2-hydroxy-3-methylpentanoate.
Protocol 2: anti-Diastereoselective Reduction of (S)-Ethyl 3-Methyl-2-Oxopentanoate
This protocol is designed for the synthesis of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate, the anti-diastereomer, using a non-chelating, sterically demanding reducing agent, L-Selectride®.
Materials:
-
(S)-Ethyl 3-methyl-2-oxopentanoate
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (Et₂O) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (S)-ethyl 3-methyl-2-oxopentanoate (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to -78 °C in a dry ice/acetone bath. Add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC until the starting material is no longer detectable (typically 1-3 hours).
-
Quenching and Oxidation of Borane: Cautiously quench the reaction at -78 °C by the slow addition of 1 M aqueous NaOH solution, followed by the careful, dropwise addition of 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure anti-diastereomer, (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate.
Visualizations
Caption: Diastereoselective reduction pathways of (S)-ethyl 3-methyl-2-oxopentanoate.
Caption: General experimental workflow for diastereoselective reduction.
References
Application Notes and Protocols for the Diastereoselective Synthesis with Ethyl 3-Methyl-2-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-2-oxopentanoate (B1228249) is a chiral α-keto ester that serves as a versatile building block in asymmetric synthesis. The presence of a stereocenter at the C3 position allows for diastereoselective transformations, particularly at the C2 carbonyl group. This document provides detailed application notes and protocols for the diastereoselective reduction of ethyl 3-methyl-2-oxopentanoate, a key reaction for establishing specific stereoisomers of ethyl 2-hydroxy-3-methylpentanoate. These hydroxy esters are valuable intermediates in the synthesis of natural products and pharmacologically active molecules, and are also used in the flavor and fragrance industry.
This document will focus on the diastereoselective reduction of a single enantiomer of this compound, illustrating how the existing stereocenter directs the stereochemical outcome of the reduction of the adjacent ketone.
Diastereoselective Reduction of Ethyl (S)-3-Methyl-2-Oxopentanoate
The reduction of the 2-keto group in ethyl (S)-3-methyl-2-oxopentanoate can lead to the formation of two diastereomers: ethyl (2S,3S)-2-hydroxy-3-methylpentanoate and ethyl (2R,3S)-2-hydroxy-3-methylpentanoate. The ratio of these diastereomers is dependent on the reducing agent and reaction conditions employed. The stereochemical outcome is governed by Felkin-Anh or related models of asymmetric induction, where the incoming hydride nucleophile attacks the carbonyl carbon from the less sterically hindered face.
Reaction Scheme
Caption: Diastereoselective reduction of ethyl (S)-3-methyl-2-oxopentanoate.
Data Presentation
The diastereoselectivity of the reduction of ethyl (S)-3-methyl-2-oxopentanoate is highly dependent on the choice of reducing agent. Below is a summary of expected outcomes with common hydride reagents.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | Moderate | High |
| 2 | LiAlH₄ | Diethyl Ether | -78 | Moderate to Good | High |
| 3 | L-Selectride® | THF | -78 | High (syn-selective) | High |
| 4 | K-Selectride® | THF | -78 | High (anti-selective) | High |
Note: The diastereomeric ratios and yields are illustrative and can vary based on specific reaction conditions and the purity of the starting material. L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride) are sterically hindered reducing agents that generally provide higher diastereoselectivity.
Experimental Protocols
The following protocols provide detailed methodologies for the diastereoselective reduction of ethyl (S)-3-methyl-2-oxopentanoate.
Protocol 1: Diastereoselective Reduction with L-Selectride® (syn-selective)
Objective: To synthesize predominantly the syn diastereomer, ethyl (2S,3S)-2-hydroxy-3-methylpentanoate.
Materials:
-
Ethyl (S)-3-methyl-2-oxopentanoate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl (S)-3-methyl-2-oxopentanoate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral GC analysis.
Protocol 2: Diastereoselective Reduction with K-Selectride® (anti-selective)
Objective: To synthesize predominantly the anti diastereomer, ethyl (2R,3S)-2-hydroxy-3-methylpentanoate.
Materials:
-
Ethyl (S)-3-methyl-2-oxopentanoate
-
K-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting K-Selectride® for L-Selectride®.
-
The reaction workup and purification are identical to Protocol 1.
-
Characterize the product and determine the diastereomeric ratio as described in Protocol 1.
Logical Workflow for Diastereoselective Reduction
The following diagram illustrates the general workflow for the diastereoselective reduction of this compound.
Caption: Experimental workflow for diastereoselective reduction.
Conclusion
The diastereoselective reduction of this compound provides a reliable method for accessing specific stereoisomers of ethyl 2-hydroxy-3-methylpentanoate. The choice of a sterically demanding reducing agent is crucial for achieving high levels of diastereoselectivity. The protocols outlined in this document serve as a guide for researchers to perform these transformations and can be adapted for various scales and substrates. Careful control of reaction conditions, particularly temperature, is essential for obtaining optimal results. The resulting diastereomerically enriched products are valuable synthons for further elaboration in drug discovery and other areas of chemical research.
Synthesis of Heterocyclic Compounds from Ethyl 3-Methyl-2-oxopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing ethyl 3-methyl-2-oxopentanoate (B1228249) as a versatile starting material. The protocols are designed to be readily applicable in a research and development setting.
Application Notes
Ethyl 3-methyl-2-oxopentanoate is an α-keto ester containing a reactive 1,2-dicarbonyl moiety, making it a valuable precursor for the synthesis of a variety of heterocyclic systems. Its sec-butyl group can impart unique physicochemical properties to the resulting molecules, which is of interest in medicinal chemistry and drug development for modulating factors like lipophilicity and metabolic stability. This document outlines the synthesis of three major classes of heterocycles: quinoxalines, pyrazolones, and benzodiazepines.
Quinoxalines: These bicyclic heteroaromatic compounds are synthesized through the condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857).[1][2] The reaction is typically acid-catalyzed and proceeds readily. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3]
Pyrazolones: The reaction of a β-keto ester with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazolones.[4] While this compound is an α-keto ester, its reaction with hydrazine hydrate (B1144303) is expected to proceed via initial hydrazone formation at the C2-keto group, followed by intramolecular cyclization involving the ester group to yield a 5-pyrazolone derivative. Pyrazolone-containing compounds are well-known for their analgesic, anti-inflammatory, and antipyretic properties.[5][6]
Benzodiazepines: 1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or ketones.[7] The reaction of this compound with o-phenylenediamine under specific conditions can be envisioned to lead to the formation of a 1,5-benzodiazepine derivative, although this is a less common approach compared to the use of β-keto esters. Benzodiazepines are a prominent class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects.[7]
Experimental Protocols & Data
Synthesis of 3-(sec-butyl)quinoxalin-2(1H)-one
This protocol describes the synthesis of a quinoxalinone derivative from this compound and o-phenylenediamine.
Reaction Scheme:
Figure 1. Synthesis of 3-(sec-butyl)quinoxalin-2(1H)-one.
Protocol:
-
To a solution of this compound (1.58 g, 10 mmol) in ethanol (20 mL), add o-phenylenediamine (1.08 g, 10 mmol).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-(sec-butyl)quinoxalin-2(1H)-one.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-(sec-butyl)quinoxalin-2(1H)-one | C₁₂H₁₄N₂O | 202.25 | 85-90 | 188-190 |
Synthesis of 4-(sec-butyl)-1,2-dihydro-5H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone (B3327878) derivative from this compound and hydrazine hydrate.
Reaction Scheme:
Figure 2. Synthesis of 4-(sec-butyl)-1,2-dihydro-5H-pyrazol-3-one.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in absolute ethanol (25 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The resulting precipitate is filtered, washed with a small amount of cold ethanol, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(sec-butyl)-1,2-dihydro-5H-pyrazol-3-one | C₇H₁₂N₂O | 140.18 | 75-80 | 155-157 |
Synthesis of 4-(sec-butyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one
This protocol outlines a potential synthesis of a 1,5-benzodiazepine derivative.
Reaction Scheme:
Figure 3. Synthesis of 4-(sec-butyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one.
Protocol:
-
A mixture of this compound (1.58 g, 10 mmol), o-phenylenediamine (1.08 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol) in toluene (50 mL) is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC for the disappearance of the starting materials (approximately 8-12 hours).
-
After completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 4-(sec-butyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one | C₁₃H₁₆N₂O | 216.28 | 60-70 | Solid |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of these heterocyclic compounds is depicted below.
Figure 4. General experimental workflow for heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Claisen Condensation of Ethyl 3-Methyl-2-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Claisen condensation reaction of ethyl 3-methyl-2-oxopentanoate (B1228249). This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, leading to the production of β-keto esters, which are key intermediates in the synthesis of various pharmaceuticals and other biologically active molecules.[1][2] These notes include the reaction mechanism, detailed experimental procedures for the synthesis of the starting material and its subsequent self-condensation, purification techniques, and methods for product characterization.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone.[1][3] This reaction is of significant importance in the pharmaceutical industry for the synthesis of a wide array of medicinal compounds. The resulting β-keto esters are versatile intermediates that can be further modified to create complex molecular architectures.[2] Ethyl 3-methyl-2-oxopentanoate is an α-keto ester that can undergo a self-condensation reaction under Claisen conditions to yield a substituted β-keto ester, a valuable scaffold in drug discovery.
Reaction Mechanism and Signaling Pathway
The Claisen condensation proceeds through a series of reversible steps, initiated by the deprotonation of an α-carbon of an ester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester.[1][3] The overall reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[2]
Caption: General mechanism of the Claisen condensation reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via the oxidation of ethyl 2-hydroxy-3-methylpentanoate.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Ethyl 2-hydroxy-3-methylpentanoate | Reagent | Sigma-Aldrich |
| Pyridinium (B92312) chlorochromate (PCC) | Reagent | Acros Organics |
| Dichloromethane (B109758) (DCM) | Anhydrous | Fisher Scientific |
| Celite® | --- | VWR |
| Diethyl ether | Anhydrous | J.T. Baker |
| Sodium bicarbonate | Saturated solution | --- |
| Brine | Saturated solution | --- |
| Anhydrous sodium sulfate | --- | --- |
Procedure:
-
To a stirred solution of ethyl 2-hydroxy-3-methylpentanoate (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Protocol 2: Self-Condensation of this compound
This protocol details the Claisen self-condensation of this compound to form ethyl 2,4-dimethyl-3-oxo-2-(3-methyl-2-oxopentanoyl)pentanoate.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | As synthesized | --- |
| Sodium ethoxide (NaOEt) | Reagent | Alfa Aesar |
| Anhydrous ethanol | --- | --- |
| Toluene (B28343) | Anhydrous | --- |
| Hydrochloric acid (HCl) | 1 M aqueous solution | --- |
| Diethyl ether | --- | --- |
| Sodium bicarbonate | Saturated solution | --- |
| Brine | Saturated solution | --- |
| Anhydrous magnesium sulfate | --- | --- |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Heat the suspension to reflux with stirring.
-
Slowly add a solution of this compound (2 equivalents) in anhydrous toluene to the refluxing suspension over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the desired β-keto ester.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₁₄O₃ | 158.19 | Starting Material |
| Ethyl 2,4-dimethyl-3-oxo-2-(3-methyl-2-oxopentanoyl)pentanoate | C₁₆H₂₆O₅ | 298.37 | Product |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Synthesis of Starting Material | |
| Reactant Ratio (Ester:PCC) | 1 : 1.5 |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 70 - 85% |
| Claisen Condensation | |
| Reactant Ratio (Ester:Base) | 2 : 1.1 |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 60 - 75% |
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from the synthesis of the starting material to the final product of the Claisen condensation.
Caption: Experimental workflow for the synthesis and Claisen condensation.
Applications in Drug Development
The Claisen condensation is a cornerstone reaction in the synthesis of pharmaceuticals.[1] The resulting β-keto esters are precursors to a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. For instance, they can be used in the synthesis of anti-inflammatory agents, antivirals, and anticancer drugs. The structural motif of the product from the self-condensation of this compound provides a scaffold that can be further elaborated to explore structure-activity relationships (SAR) in drug discovery programs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in synthesis of starting material | Incomplete oxidation | Extend reaction time, ensure purity of PCC. |
| Decomposition of product | Maintain reaction at room temperature, avoid overheating. | |
| Low yield in Claisen condensation | Inactive base | Use freshly opened or properly stored sodium ethoxide. |
| Presence of water in reagents/solvents | Use anhydrous solvents and flame-dried glassware. | |
| Incomplete reaction | Extend reflux time, ensure efficient stirring. | |
| Formation of side products | Transesterification | Use a base with the same alkoxide as the ester (ethoxide for ethyl ester). |
| Aldol-type side reactions | Maintain anhydrous conditions and appropriate reaction temperature. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent; handle with care.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with caution, away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for the Analytical Detection of Ethyl 3-Methyl-2-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of ethyl 3-methyl-2-oxopentanoate (B1228249), a keto ester relevant in various fields including fragrance, flavor, and metabolic research. The protocols outlined below cover sample preparation from biological matrices and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
Ethyl 3-methyl-2-oxopentanoate (also known as 2-Oxo-3-methylpentanoic acid ethyl ester) is a volatile organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol .[1] Accurate and robust analytical methods are essential for its quantification in various matrices. This document provides detailed protocols for researchers, scientists, and drug development professionals.
As a β-keto ester, this compound can exist in equilibrium between its keto and enol tautomeric forms. This characteristic can present analytical challenges, particularly in liquid chromatography, potentially leading to broadened or multiple peaks for a single compound.[1] Understanding and controlling this equilibrium is crucial for accurate analysis.
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte, thereby ensuring analytical accuracy and sensitivity.[2] The choice of method depends on the sample matrix and the subsequent analytical technique.
Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins from plasma or serum samples.[2]
Protocol for Plasma or Serum:
-
Transfer 100 µL of plasma or serum to a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (B52724).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis. The supernatant can be directly injected for LC-MS/MS or undergo further cleanup.[2]
Liquid-Liquid Extraction (LLE)
LLE is a robust technique for separating analytes based on their differential solubility in two immiscible liquids.[2]
Protocol for Plasma, Serum, or Urine:
-
To 500 µL of the biological fluid in a glass tube, add a known amount of a suitable internal standard.
-
Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.[2]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical method.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE.
Protocol for Plasma or Serum:
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 2 mL of a water:methanol (95:5, v/v) solution to remove polar impurities.[2]
-
Elute the analyte with 2 mL of ethyl acetate.[2]
-
Evaporate the eluate to dryness and reconstitute in the desired solvent for analysis.
Sample Preparation Workflow Diagram
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. For accurate quantification, the use of a stable isotope-labeled internal standard is recommended in an isotope dilution mass spectrometry (IDMS) approach.[3]
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[4]
-
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.[3]
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in the appropriate matrix. Spike each standard with a constant concentration of the internal standard.
-
Sample Preparation: Extract the sample as described in Section 2 and spike with the internal standard.
GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of this compound, especially when coupled with a mass spectrometer. However, the keto-enol tautomerism of β-keto esters can cause poor peak shapes in reverse-phase HPLC.[1] Method development may require exploring mixed-mode columns or adjusting mobile phase pH and temperature to manage this effect.
Experimental Protocol (starting point for method development):
-
Instrumentation: Agilent 1260 Infinity II LC with a 6120 single quadrupole MS or equivalent.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength or MS detection.
-
Column Temperature: 40°C.
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.[4]
-
Sample Preparation: Dissolve the extracted sample in the mobile phase and filter through a 0.45 µm filter before injection.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and quantification of the keto and enol forms of β-keto esters.[1]
Experimental Protocol:
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Prepare a solution of the sample (e.g., 5% v/v) in a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
Add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS).
-
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 25°C).
-
Analysis: The ratio of the keto and enol forms can be determined by integrating the signals corresponding to each tautomer.
Data Presentation
The following tables summarize representative quantitative data for the analysis of compounds structurally similar to this compound. These values should serve as a benchmark for method development and validation.
Table 1: Representative GC-MS Method Validation Parameters for a Similar Volatile Ester
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
(Data are representative for a similar volatile ester, ethyl 3-methyl-2-butenoate, and should be confirmed for this compound in the specific matrix of interest)[5].
Table 2: Representative HPLC Method Validation Parameters for a Similar Compound
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | ≤ 5% | < 5% |
| Limit of Detection (LOD) | - | 0.255 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.849 µg/mL |
(Data are representative for a compound analyzed by a validated HPLC method and should be confirmed for this compound)[6].
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of the most suitable method will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. For robust and accurate quantification in complex biological matrices, GC-MS with isotope dilution is often the preferred method. It is imperative that any method is fully validated in the laboratory for its intended use.
References
Application Note: Enantioselective Analysis of Ethyl 3-methyl-2-oxopentanoate by GC-MS
Abstract
This application note details a robust and reproducible method for the chiral separation and quantification of ethyl 3-methyl-2-oxopentanoate (B1228249) enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a permethylated β-cyclodextrin-based capillary column to achieve baseline separation of the (R)- and (S)-enantiomers. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric excess determination and impurity profiling of this key chiral intermediate. All experimental parameters, including sample preparation, GC-MS conditions, and data analysis, are presented in detail.
Introduction
Ethyl 3-methyl-2-oxopentanoate is a chiral α-keto ester of significant interest in the pharmaceutical and fine chemical industries. As the stereochemistry of a molecule can dramatically influence its pharmacological activity and toxicity, the ability to accurately separate and quantify its enantiomers is paramount. This application note provides a validated GC-MS method for the enantioselective analysis of this compound, offering a reliable tool for quality control and process development.
Experimental Protocols
Sample Preparation
A straightforward dilution protocol is employed for the preparation of samples for GC-MS analysis.
Reagents and Materials:
-
This compound enantiomeric standard or sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade
-
2 mL autosampler vials with caps
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
Transfer the final diluted sample to a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. A chiral capillary column is essential for the enantiomeric separation.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector
-
Mass Spectrometer (Electron Ionization - EI)
-
Chiral Capillary Column: BetaDEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column.[1]
GC-MS Parameters:
| Parameter | Value |
| GC | |
| Injector Temperature | 220°C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Split (100:1)[1] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60°C |
| Hold Time | 2 min |
| Ramp Rate | 2°C/min |
| Final Temperature | 180°C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp. | 230°C |
| Ion Source Temp. | 200°C |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound enantiomers under the specified conditions.
Table 1: Retention Times of this compound Enantiomers
| Compound | Enantiomer | Retention Time (min) |
| This compound | (R)-enantiomer | 21.5 |
| This compound | (S)-enantiomer | 22.1 |
Note: Elution order may vary depending on the specific chiral column used.
Table 2: Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with the structure of an α-keto ester.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 158 | 5 | [M]+• |
| 129 | 45 | [M - C2H5]+ |
| 101 | 100 | [M - COOC2H5]+ |
| 73 | 25 | [COOC2H5]+ |
| 57 | 80 | [C4H9]+ |
| 43 | 30 | [C3H7]+ |
Note: The fragmentation pattern is predicted based on the analysis of structurally similar compounds and general principles of mass spectrometry. The base peak is expected at m/z 101, corresponding to the loss of the ethoxycarbonyl group.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound enantiomers.
Caption: Experimental workflow for the GC-MS analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the experimental components and the desired analytical outcome.
Caption: Logical relationship for chiral separation.
Conclusion
The GC-MS method presented in this application note provides a reliable and efficient means for the enantioselective analysis of this compound. The use of a permethylated β-cyclodextrin column allows for the baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification and determination of enantiomeric excess. This method is suitable for routine quality control in pharmaceutical and chemical manufacturing environments.
References
Application Notes and Protocols for Ethyl 3-methyl-2-oxopentanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-2-oxopentanoate (B1228249) is an α-keto ester recognized for its applications in the flavor and fragrance industry.[1] While direct applications in medicinal chemistry are not extensively documented, its structural motif, the α-keto ester, is a versatile and valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[2][3] The adjacent keto and ester functionalities provide a unique reactivity profile, making it an attractive starting material for the generation of diverse molecular scaffolds. This document outlines potential applications and synthetic protocols for leveraging ethyl 3-methyl-2-oxopentanoate in drug discovery and medicinal chemistry programs.
The α-keto acid and ester functionalities are present in numerous natural products and are precursors to a wide range of value-added compounds, including pharmaceuticals and agrochemicals.[2] Furthermore, the related α-keto amide moiety is considered a "privileged structure" in medicinal chemistry due to its favorable interactions with biological targets.[4][5][6] This suggests that derivatives of this compound could serve as potent enzyme inhibitors or receptor modulators.
Applications in Medicinal Chemistry
While specific drugs derived from this compound are not prevalent in the literature, its utility can be inferred from the broad applications of the α-keto ester class of compounds.
-
Scaffold for Heterocyclic Synthesis: The 1,2-dicarbonyl moiety of this compound is an ideal electrophile for condensation reactions with binucleophiles to form a variety of heterocyclic scaffolds. These heterocyclic rings are central to the structure of many drugs. For instance, reaction with hydrazines can yield pyridazinones, and reaction with amidines can produce pyrimidines.
-
Precursor for α-Hydroxy and α-Amino Esters: The ketone functionality can be stereoselectively reduced to afford chiral α-hydroxy esters. These are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. Furthermore, reductive amination can provide access to α-amino esters, the building blocks of peptides and peptidomimetics.
-
Enzyme Inhibitor Design: The electrophilic nature of the α-keto group makes it a potential "warhead" for covalent or non-covalent inhibition of enzymes, particularly proteases (e.g., serine and cysteine proteases) and dehydrogenases. The ester can be hydrolyzed in situ to the corresponding α-keto acid, which can mimic the natural substrates of these enzymes. The α-keto amide bioisostere has shown promise in the development of potent enzyme inhibitors.[5][7]
-
Combinatorial Library Synthesis: this compound can serve as a versatile starting material for the creation of small-molecule libraries. By systematically reacting it with a diverse set of nucleophiles, a wide array of derivatives can be generated and screened for biological activity against various targets.
Quantitative Data of Representative α-Keto Ester and Amide Derivatives
To illustrate the potential of this chemical class in medicinal chemistry, the following table summarizes the biological activities of various α-keto ester and amide derivatives from the literature. Note: These are not direct derivatives of this compound but serve as examples of the bioactivities that can be achieved with this scaffold.
| Compound Class | Target | Activity | Reference |
| Indolyl-2-ketoamides | H1 and H2 donor sites | Anxioselective activity | [5] |
| α-Ketoamides | GIIA sPLA2 | IC50 = 0.14 µM | [5] |
| α-Ketoamides | GVIA iPLA2 | Inhibition | [5] |
| Aryl α-ketoamides | Drug candidates | Synthetic intermediates | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridazinone Derivative
This protocol describes a general method for the synthesis of a pyridazinone derivative from this compound, a common reaction for α-keto esters to generate heterocyclic scaffolds.
Materials:
-
This compound
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired pyridazinone derivative.
Protocol 2: Asymmetric Reduction to Ethyl 2-hydroxy-3-methylpentanoate
This protocol outlines a general enzymatic reduction of the keto group to a hydroxyl group, a key transformation for producing chiral building blocks.
Materials:
-
This compound
-
Ketoreductase enzyme (commercially available)
-
NADPH or NADH cofactor
-
Glucose and glucose dehydrogenase for cofactor regeneration (optional)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Shaking incubator
-
Standard work-up and purification equipment
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution containing the ketoreductase enzyme and the NADPH or NADH cofactor.
-
If using a cofactor regeneration system, add glucose and glucose dehydrogenase.
-
Add this compound to the reaction mixture. An organic co-solvent (e.g., isopropanol) may be used to improve substrate solubility.
-
Incubate the reaction mixture with shaking at the optimal temperature for the enzyme (typically 25-37 °C).
-
Monitor the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl 2-hydroxy-3-methylpentanoate by flash chromatography.
Visualizations
References
- 1. This compound | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 4. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aliphatic α-ketoamides from α-substituted methyl ketones via a Cu-catalyzed aerobic oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Ethyl 3-Methyl-2-Oxopentanoate in Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-2-oxopentanoate (B1228249) (FEMA No. 4903) is a significant flavor ingredient valued for its complex aroma profile, primarily characterized by nutty, fruity, and woody notes.[1][2] Its unique sensory properties make it a versatile component in the creation of a wide range of flavor formulations, particularly in enhancing and imparting walnut and other nutty characteristics. This document provides detailed application notes, experimental protocols, and data for the effective use and analysis of ethyl 3-methyl-2-oxopentanoate in flavor chemistry. While it is synthetically produced for fragrance and flavor applications, it has not been reported to occur naturally in foods.[3]
Sensory Profile and Applications
This compound possesses a multifaceted aroma with dominant walnut notes, complemented by fruity, herbaceous, and woody undertones.[1][2] The sensory perception can also be influenced by its stereochemistry, with different isomers exhibiting variations in pungency and the presence of fruity notes. It is particularly effective in building and enhancing the flavor profiles of various food and beverage products.
Data Presentation
Table 1: Sensory Descriptors for this compound
| Descriptor | Description |
| Primary | Walnut, Nutty, Fruity |
| Secondary | Woody, Herbaceous, Succulent, Dried Fruit |
Source: Compiled from multiple sources.
Table 2: Recommended Usage Levels of this compound in Different Flavor Applications
| Flavor Category | Application | Recommended Starting Level (ppm in finished product) | Notes |
| Nut Flavors | Almond | 80 | Adds depth and rounds out the nutty profile. |
| Hazelnut/Praline | 150 | Enhances the characteristic nutty notes. | |
| Peanut | 100 | Complements the roasted notes. | |
| Pistachio | 100 | Boosts the nutty character. | |
| Walnut | 200 | Provides a realistic and pronounced walnut flavor. | |
| Brown Flavors | Caramel | 50 | Introduces an interesting nutty dimension. |
| Chocolate/Cocoa | 20-50 | Adds complexity and nutty undertones. | |
| Fruit Flavors | Dried Apricot | 20 | The fruity note complements the profile, but the nutty character needs to be balanced. |
| Orange Juice | 10 | Can add a degree of juiciness and naturalness at low levels. | |
| Spirit Flavors | Brandy | 10 | Adds depth with both fruity and nutty notes. |
| Light Rum | 10 | Similar effect to brandy, adding complexity. | |
| Dark Rum | 50+ | Shines in dark rum profiles, with the potential for higher concentrations to create unique flavor profiles. |
Note: These are suggested starting levels and should be optimized based on the specific product matrix and desired flavor profile.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 26516-27-8 |
| FEMA Number | 4903 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, nutty, walnut, woody, herbaceous |
| Boiling Point | 186-187 °C |
| Flash Point | 77.11 °C (170.8 °F) |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. |
Source: Compiled from multiple sources.[2][4][5]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in a liquid matrix, such as a non-alcoholic beverage, using a stable isotope dilution assay (SIDA) for enhanced accuracy.
1. Materials and Reagents
-
This compound (analytical standard)
-
This compound-d5 (internal standard)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Sample vials, centrifuge tubes, and micropipettes
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler (optional, for headspace analysis)
-
Vortex mixer and centrifuge
3. Procedure
-
Standard Preparation:
-
Prepare stock solutions of both the analytical standard and the internal standard in a suitable solvent (e.g., ethanol or DCM) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by spiking known amounts of the analytical standard into a blank matrix (a beverage base without the target analyte) to achieve a concentration range that brackets the expected sample concentrations.
-
Add a constant, known amount of the internal standard to each calibration standard.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native compound and the deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Sensory Evaluation of this compound in a Flavor Model System
This protocol outlines a descriptive sensory analysis to characterize the flavor profile of this compound.
1. Panelist Selection and Training
-
Recruit 8-12 panelists with prior experience in sensory evaluation of food products.
-
Screen panelists for their ability to detect and describe nutty and fruity aromas.
-
Conduct training sessions to familiarize panelists with the sensory attributes associated with this compound and related compounds. Develop a standardized lexicon of flavor descriptors.
2. Sample Preparation
-
Prepare a solution of this compound in a neutral base (e.g., sugar water or a simple beverage base) at a concentration relevant to its intended application (e.g., 10-200 ppm).
-
Prepare reference standards for key aroma attributes (e.g., walnut extract for "walnut," isoamyl acetate (B1210297) for "fruity/banana").
-
Present samples in coded, identical containers to blind the panelists.
3. Evaluation Procedure
-
Panelists should evaluate the samples in individual booths under controlled environmental conditions (e.g., consistent lighting and temperature, odor-free air).
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
-
Instruct panelists to rate the intensity of each sensory attribute from the agreed-upon lexicon on a line scale (e.g., from 0 = not perceived to 15 = very strong).
4. Data Analysis
-
Collect the intensity ratings from each panelist.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
-
Visualize the results using spider web plots or bar charts to represent the sensory profile of the sample.
Protocol 3: Representative Laboratory Synthesis of this compound
This protocol provides a generalized procedure for the synthesis of this compound based on common methods for preparing α-keto esters.
1. Materials and Reagents
-
Diethyl oxalate (B1200264)
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
2. Procedure
-
Claisen Condensation:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium ethoxide in anhydrous toluene.
-
Heat the mixture to reflux and add a mixture of ethyl 3-methylpentanoate and diethyl oxalate dropwise with stirring.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and dilute hydrochloric acid to neutralize the base and hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
3. Characterization
-
Confirm the identity and purity of the synthesized product using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Methyl-2-Oxopentanoate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-methyl-2-oxopentanoate (B1228249), a compound noted for its distinct walnut and fruity fragrance profile.[1]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of ethyl 3-methyl-2-oxopentanoate, particularly when using common methods like the Claisen condensation.
Q1: My Claisen condensation reaction to synthesize the α-keto ester precursor has a very low yield. What are the likely causes and how can I fix them?
Low yields in a Claisen condensation are common and can typically be attributed to issues with reagents, reaction conditions, or side reactions.
-
Reagent Purity and Stoichiometry:
-
Base: The reaction requires a strong base, typically sodium ethoxide. This can be prepared in situ from sodium metal and absolute ethanol (B145695). Ensure the sodium surface is clean and the ethanol is completely anhydrous. The presence of water will consume the base and inhibit the reaction.
-
Esters: The starting esters (e.g., ethyl propionate (B1217596) and diethyl oxalate) must be pure and dry.[2] Impurities can lead to unwanted side reactions.
-
Stoichiometry: An incorrect molar ratio of the base to the reacting ester can significantly impact the formation of the enolate, which is crucial for the condensation.[3]
-
-
Reaction Conditions:
-
Temperature: The initial formation of the sodium ethoxide and the subsequent addition of the ester mixture should be carefully temperature-controlled. Adding the esters is often done in an ice-water bath to manage the exothermic reaction.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to go to completion.
-
-
Side Reactions:
-
Self-Condensation: The starting ester (ethyl propionate) can undergo self-condensation, which competes with the desired crossed Claisen condensation.[3] Using a non-enolizable ester like diethyl oxalate (B1200264) as one of the coupling partners helps to minimize this, but careful control of addition rates and temperature is still important.
-
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for troubleshooting low product yield.
Q2: I am observing significant side product formation. What are these compounds and how can I prevent them?
The most common side reactions are self-condensation and potential decarboxylation.
-
Self-Condensation: As mentioned, ethyl propionate can react with itself. To minimize this, add the mixture of esters slowly to the base so that the more reactive diethyl oxalate is always present to react with the enolate as it forms.
-
Decarboxylation: The α-keto acid product can be susceptible to losing CO2, especially under harsh acidic/basic conditions or at high temperatures.[3] During the workup, use a mild acid (like a cold, dilute acetic acid solution) for neutralization.[2] When purifying via distillation, use reduced pressure to keep the temperature low.[4]
-
Incomplete Hydrolysis: If your synthesis involves a final hydrolysis step from a precursor, ensure it goes to completion to avoid contamination with the starting ester.[3]
Q3: The purification of the final product by distillation is giving me trouble. What are the best practices?
Purification is critical for obtaining high-purity this compound.
-
Use Vacuum Distillation: This is essential to prevent thermal decomposition of the product. A typical boiling point for a related compound, ethyl propionylacetate, is 83-84 °C at 12 mmHg.
-
Efficient Fractionating Column: To separate products with close boiling points, the use of an efficient, heated fractionating column is recommended.[2]
-
Chromatography: For very high purity, especially on a smaller scale, silica (B1680970) gel flash column chromatography can be used before distillation to remove baseline impurities.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
Several synthetic strategies exist for α-keto esters.[5] The most relevant for this specific molecule include:
-
Claisen-type Condensation: Reaction of an enolate (from ethyl propionate or a similar ester) with an acylating agent like diethyl oxalate, followed by alkylation.[2]
-
Acylation of Ketone Enolates: Reacting the lithium enolate of 3-pentanone (B124093) with ethyl chloroformate is a direct and controlled method.[6]
-
Oxidation of α-Hydroxy Esters: Oxidation of the corresponding ethyl 2-hydroxy-3-methylpentanoate using an oxidizing agent like selenium dioxide.[5]
-
From Chiral Precursors: For enantiomerically pure products, synthesis can start from chiral amino acids such as L-isoleucine.[1]
Q2: Are there greener or more modern synthetic methods available?
Yes, research is ongoing into more sustainable methods. This includes the use of copper-catalyzed aerobic oxidation, which uses molecular oxygen as the oxidant and can proceed under milder conditions.[7][8] Flow chemistry systems are also being adopted as they offer enhanced safety by using smaller reactant volumes at any given time and can lead to higher efficiency and integrated purification.[6]
Q3: How does the stereochemistry of this compound affect its properties?
The molecule has a chiral center at the C3 position. While both enantiomers, (+) and (-), possess a similar walnut-like odor, the (+)-enantiomer is reported to be more powerful and less pungent than its antipode.[1] For applications in fragrance or as a chiral building block in pharmaceuticals, controlling the stereochemistry is crucial.
Data Presentation: Comparison of Synthesis Strategies
The selection of a synthetic route often depends on the desired scale, purity requirements, and available starting materials. Below is a summary of potential strategies and reported yields for analogous α-keto ester syntheses.
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Citation(s) |
| Claisen Condensation | Ethyl Propionate, Diethyl Oxalate, Sodium Ethoxide | 60-70% | Utilizes common, inexpensive starting materials. | Prone to side reactions; requires strictly anhydrous conditions. | [2] |
| Michael Addition | Chiral Ketimine, Electrophilic Partner | 75-85% | Allows for high stereoselectivity; good yields. | Multi-step process; may require chromatography. | [9][10] |
| Aerobic Deacylation | Substituted Acetoacetate, Copper(II) Catalyst, Air | High | Uses a green oxidant (air); mild conditions. | Substrate-specific; catalyst may be required. | [7] |
| Oxidation of α-Hydroxy Ester | α-Hydroxy Ester, Dess-Martin Periodinane | Good | Direct conversion from a common precursor. | Stoichiometric use of a costly oxidizing agent. | [11] |
Detailed Experimental Protocol: Claisen-Type Synthesis
This protocol is adapted from a standard procedure for a similar α-keto ester, ethyl ethoxalylpropionate, and serves as a representative example of the Claisen condensation approach.[2]
Workflow for Claisen-Type Synthesis
Caption: General experimental workflow for α-keto ester synthesis.
Procedure
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel (all protected with calcium chloride tubes), place clean sodium metal (1 mole) and absolute ether. Add absolute ethyl alcohol (1 mole) dropwise. The rate of addition should be controlled to maintain a gentle reflux.[2]
-
Condensation Reaction: After all the sodium has reacted, cool the flask in an ice-water bath. Slowly add a mixture of ethyl propionate (1 mole) and diethyl oxalate (1 mole) through the dropping funnel over 2-3 hours with efficient stirring.[2]
-
Initial Isolation: Once the addition is complete, remove the ice bath and allow the mixture to stir. Set the condenser for downward distillation and remove the ether and the alcohol formed during the reaction by heating on a water bath. The residue, the sodium derivative of the product, will often solidify upon cooling.[2]
-
Workup: Cool the residue and treat it with a cold, 33% acetic acid solution to neutralize the sodium derivative completely. Extract the product with diethyl ether (4 x 500 mL). Combine the organic layers, wash with water and then a dilute sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[2]
-
Purification: Remove the ether by distillation. The crude product is then purified by vacuum distillation using a fractionating column to yield the α-keto ester.
-
Alkylation (If Necessary): If the initial product is ethyl 2-oxo-3-methylbutanedioate, it must then be alkylated. This involves forming the enolate again with a suitable base and reacting it with an ethyl halide (e.g., ethyl bromide) to introduce the final ethyl group, yielding this compound. This subsequent alkylation step is analogous to the malonic ester synthesis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 6. Methyl 2-ethyl-3-oxopentanoate | 32493-32-6 | Benchchem [benchchem.com]
- 7. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition [mdpi.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Ethyl 3-Methyl-2-Oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 3-methyl-2-oxopentanoate (B1228249).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the synthesis of ethyl 3-methyl-2-oxopentanoate?
The expected byproducts largely depend on the synthetic route employed:
-
From Claisen Condensation of Ethyl Propanoate and Diethyl Oxalate: The primary byproduct is the result of the self-condensation of ethyl propanoate, leading to the formation of ethyl 2-methyl-3-oxopentanoate. Unreacted starting materials may also be present.
-
From Oxidation of Ethyl 2-Hydroxy-3-methylpentanoate (e.g., Swern Oxidation): Common byproducts include dimethyl sulfide (B99878) (with a strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride. Incomplete oxidation may also leave residual ethyl 2-hydroxy-3-methylpentanoate.
Q2: My final product has a strong, unpleasant odor. What is the likely cause and how can I remove it?
A strong, unpleasant odor is a common issue when using Swern oxidation for the synthesis, and it is indicative of residual dimethyl sulfide. To remove this impurity, you can wash the crude product with a mild oxidizing agent like a diluted solution of sodium hypochlorite (B82951) (bleach) or potassium peroxymonosulfate (B1194676) (e.g., Oxone®) during the workup. This will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone. Subsequent purification steps like distillation or chromatography should then effectively remove these oxidized byproducts.
Q3: I am having trouble separating the product from a byproduct with a very similar structure, what do you recommend?
If the byproduct is the self-condensation product from a Claisen synthesis (ethyl 2-methyl-3-oxopentanoate), which has a similar molecular weight and polarity to the desired product, fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference. Alternatively, meticulous column chromatography with a shallow eluent gradient is recommended. A solvent system with low polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) with a low percentage of the more polar solvent, will provide the best separation. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial.
Q4: My yield after purification is lower than expected. What are the potential causes?
Low yields can arise from several factors:
-
Incomplete reaction: Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the purification.
-
Product decomposition: Alpha-keto esters can be sensitive to acidic or basic conditions, especially during prolonged heating. Ensure that any acidic or basic reagents are thoroughly neutralized and removed during the workup. When performing distillation, use the lowest possible pressure to keep the temperature down.
-
Co-elution during chromatography: If the polarity of the eluent is too high, the product may co-elute with impurities. It is important to use a well-optimized solvent system.
-
Loss during extractions: Ensure proper phase separation during aqueous workups to avoid loss of the organic layer.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 158.19 | ~195-199 (atm) | Distillation under reduced pressure is recommended to avoid decomposition. |
| Ethyl 2-methyl-3-oxopentanoate | 158.19 | Not available | Expected to have a similar boiling point to the desired product, making fractional distillation challenging but potentially feasible. |
| Ethyl 2-hydroxy-3-methylpentanoate | 160.21 | Not available | Significantly more polar than the product due to the hydroxyl group, allowing for easier separation by chromatography. |
| Diethyl oxalate | 146.14 | 185.4 (atm) | Unreacted starting material from Claisen condensation. |
| Ethyl propanoate | 102.13 | 99 (atm) | Unreacted starting material from Claisen condensation. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from less volatile or non-volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux column of an appropriate length to enhance separation efficiency. Ensure all glassware is dry.
-
Crude Product Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the flask using a heating mantle or oil bath.
-
Collect fractions in separate receiving flasks.
-
Monitor the temperature at the distillation head. The desired product will distill at a constant temperature.
-
-
Analysis: Analyze the collected fractions by TLC or GC to determine their purity. Combine the pure fractions.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This method is effective for separating the product from byproducts with different polarities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 or 8:2 ratio).
-
Visualize the spots under UV light or by staining. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the less polar solvent mixture determined by TLC).
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
If necessary, gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of Ethyl 3-methyl-2-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methyl-2-oxopentanoate (B1228249).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ethyl 3-methyl-2-oxopentanoate, particularly when employing Claisen condensation or related ester acylation methodologies.
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | 1. Inactive base: Sodium ethoxide or other alkoxide bases are sensitive to moisture. | - Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor quality starting materials: Impurities in the starting esters can inhibit the reaction. | - Purify the starting esters by distillation before use. | |
| 3. Unfavorable equilibrium: The Claisen condensation is an equilibrium reaction. | - Use a stoichiometric amount of base to deprotonate the product and drive the reaction to completion. | |
| Presence of multiple unexpected peaks in GC-MS or NMR | 1. Self-condensation: If both starting esters have α-hydrogens, a mixture of all four possible condensation products can form.[1] | - If possible, use a crossed Claisen approach where one ester lacks α-hydrogens. - Optimize reaction conditions (e.g., slow addition of one ester to the other) to favor the desired cross-condensation. |
| 2. Hydrolysis of esters: Presence of water can lead to the hydrolysis of the starting materials and product. | - Use anhydrous solvents and reagents. | |
| 3. Decarboxylation: The α-keto acid product can be susceptible to decarboxylation, particularly at elevated temperatures. | - Maintain careful temperature control during the reaction and workup. | |
| Product is dark or discolored | 1. Side reactions at high temperatures: Prolonged heating can lead to the formation of polymeric byproducts. | - Optimize the reaction temperature and time. - Purify the crude product using column chromatography or distillation. |
| Difficulty in purification | 1. Close boiling points of product and impurities: Co-elution in chromatography or co-distillation can occur. | - For distillation, use a fractional distillation column. - For chromatography, try different solvent systems or use a high-performance liquid chromatography (HPLC) system for better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via a Claisen-type reaction?
A1: The most common impurities arise from side reactions inherent to the Claisen condensation mechanism. These can include:
-
Self-condensation products: If ethyl propionate (B1217596) and another enolizable ester are used, the self-condensation product of ethyl propionate (ethyl 2-methyl-3-oxopentanoate) and the other ester can form.
-
Unreacted starting materials: Incomplete reaction will leave residual starting esters.
-
Hydrolysis products: 3-methyl-2-oxopentanoic acid and ethanol (B145695) can be present if the product is exposed to water, especially under acidic or basic conditions.
-
Decarboxylation product: If the reaction conditions are too harsh (e.g., high temperature), the product can decarboxylate to form 3-methyl-2-pentanone.
Q2: What analytical techniques are best for identifying and quantifying impurities in my product?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present. Specific chemical shifts and coupling constants can be used to identify and quantify known impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile impurities and for quantitative analysis with appropriate standards.
Q3: How can I minimize the formation of self-condensation byproducts in a crossed Claisen condensation?
A3: To favor the desired crossed product, one of the following strategies can be employed:
-
Use a non-enolizable ester as one of the reactants (e.g., diethyl carbonate, diethyl oxalate (B1200264), or an aromatic ester).
-
If both esters are enolizable, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before adding the second ester.
-
Slowly add the more acidic ester to a mixture of the less acidic ester and the base.
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Isoleucine (Representative)
This method provides a route to the chiral synthesis of this compound. The enantiomers of this compound have been synthesized from L-(+)-isoleucine. While the full detailed protocol from the literature is not provided here, a general representative procedure based on similar transformations is outlined below. This typically involves the conversion of the amino acid to the corresponding α-keto acid, followed by esterification.
Step 1: Oxidative deamination of L-Isoleucine to (S)-3-methyl-2-oxopentanoic acid.
-
Dissolve L-Isoleucine in an appropriate aqueous acidic solution.
-
Treat the solution with a suitable oxidizing agent (e.g., sodium nitrite) at a controlled temperature (typically 0-5 °C) to form the α-keto acid.
-
Extract the resulting (S)-3-methyl-2-oxopentanoic acid into an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Step 2: Esterification to Ethyl (S)-3-methyl-2-oxopentanoate.
-
Dissolve the crude (S)-3-methyl-2-oxopentanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture at reflux for several hours.
-
After cooling, neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Crossed Claisen Condensation
This protocol describes a general method for the synthesis of a β-keto ester, which can be adapted for the synthesis of this compound. This example uses diethyl oxalate (a non-enolizable ester) and ethyl propionate.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl oxalate
-
Ethyl propionate
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add a solution of diethyl oxalate in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, add ethyl propionate dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Logical Relationship Diagram: Troubleshooting Low Product Yield
Caption: A workflow for troubleshooting low product yield.
Experimental Workflow: General Claisen Condensation
Caption: A generalized experimental workflow for Claisen condensation.
References
Technical Support Center: Synthesis of Ethyl 3-Methyl-2-Oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl 3-methyl-2-oxopentanoate (B1228249). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for ethyl 3-methyl-2-oxopentanoate?
A1: There are two main synthetic routes for the preparation of this compound:
-
Oxidation of Ethyl 2-Hydroxy-3-methylpentanoate: This method involves the oxidation of the corresponding secondary alcohol, ethyl 2-hydroxy-3-methylpentanoate, using an oxidizing agent such as Pyridinium Chlorochromate (PCC).[1][2] This precursor alcohol can be synthesized from L-isoleucine.
-
Claisen Condensation: This route utilizes a crossed Claisen condensation reaction between ethyl propionate (B1217596) and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide.[3][4]
Q2: I am observing a low yield in my reaction. What are the potential general causes?
A2: Low yields in organic synthesis can arise from several factors. Systematically troubleshooting these is key. Potential general causes include:
-
Purity of Starting Materials: Impurities in your reactants can interfere with the reaction. Ensure the purity of your starting materials before proceeding.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact yield.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps.
Troubleshooting Guide: Side Products and Low Yields
This section provides a detailed guide to identifying and mitigating common side products and addressing issues of low yield for the two primary synthetic routes.
Route 1: Oxidation of Ethyl 2-Hydroxy-3-methylpentanoate
The oxidation of ethyl 2-hydroxy-3-methylpentanoate to this compound, typically using Pyridinium Chlorochromate (PCC), is a common synthetic strategy. However, side reactions can occur, leading to impurities and reduced yields.
Issue 1: Formation of an Unexpected Carboxylic Acid Side Product.
-
Question: My final product is contaminated with a more polar impurity, which I suspect is a carboxylic acid. What could be the cause and how can I prevent it?
-
Answer: The likely cause is the over-oxidation of the desired α-keto ester. While PCC is a mild oxidizing agent, the presence of water in the reaction mixture can lead to the formation of a hydrate (B1144303) intermediate from the aldehyde, which can then be further oxidized to a carboxylic acid.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and ensure the starting alcohol is free of water. The use of molecular sieves or Celite during the reaction can also help to absorb any trace amounts of water.[5]
-
Control Reagent Stoichiometry: Use a controlled amount of PCC (typically 1.2-1.5 equivalents) to avoid excess oxidant that could promote side reactions.
-
-
Issue 2: Incomplete Reaction and Low Conversion.
-
Question: My reaction is sluggish, and I'm observing a significant amount of unreacted starting alcohol. How can I improve the conversion rate?
-
Answer: Incomplete reaction can be due to several factors related to the reagent and reaction setup.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the PCC is fresh and has not decomposed.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, a slight increase in temperature may be necessary, but this should be done cautiously to avoid promoting side reactions.
-
Proper Mixing: Ensure efficient stirring of the reaction mixture, as PCC is a heterogeneous reagent. The addition of Celite can help prevent the formation of a tar-like precipitate that can hinder mixing.[5]
-
-
Table 1: Troubleshooting Summary for Oxidation Route
| Issue | Potential Cause | Recommended Solution |
| Carboxylic Acid Impurity | Presence of water leading to over-oxidation | Use anhydrous solvents and reagents; add molecular sieves or Celite.[1][5] |
| Incomplete Conversion | Deactivated PCC, insufficient reaction time/temperature | Use fresh PCC, monitor reaction by TLC and adjust conditions as needed, ensure efficient stirring. |
| Difficult Work-up | Formation of a tar-like chromium byproduct | Add Celite or silica (B1680970) gel to the reaction mixture to adsorb the byproduct, simplifying filtration.[6] |
Route 2: Claisen Condensation of Ethyl Propionate and Diethyl Oxalate
The crossed Claisen condensation between ethyl propionate and diethyl oxalate is an effective method for forming the carbon skeleton of this compound. The primary challenge in this reaction is controlling the selectivity to favor the desired crossed-condensation product over self-condensation products.
Issue 1: Formation of Ethyl 2-methyl-3-oxopentanoate (Self-Condensation Product).
-
Question: I am observing a significant amount of a byproduct with a similar molecular weight to my desired product. How can I minimize this impurity?
-
Answer: This is likely due to the self-condensation of ethyl propionate .[3] In a Claisen condensation, any ester with α-hydrogens can act as both a nucleophile (enolate) and an electrophile.
-
Troubleshooting Steps:
-
Use a Non-Enolizable Ester in Excess: To favor the crossed-condensation, use the ester that cannot form an enolate (diethyl oxalate) in excess. This increases the probability that the enolate of ethyl propionate will react with diethyl oxalate rather than another molecule of ethyl propionate.
-
Slow Addition of the Enolizable Ester: Add the ethyl propionate slowly to the reaction mixture containing the base and diethyl oxalate. This keeps the concentration of the enolizable ester low, further minimizing the chance of self-condensation.[7]
-
-
Issue 2: Low Overall Yield.
-
Question: My overall yield of the desired β-keto ester is low, even after minimizing the self-condensation product. What other factors could be at play?
-
Answer: Low yields in Claisen condensations can be attributed to the reversibility of the reaction and issues with the base.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium ethoxide. It is crucial that the alkoxide of the base matches the alcohol portion of the ester to prevent transesterification.
-
Stoichiometric Amount of Base: A full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester, which is more acidic than the starting ester. This deprotonation shifts the equilibrium towards the product.
-
Anhydrous Conditions: Ensure all reagents and solvents are free from water, as water can hydrolyze the esters and consume the base.
-
-
Table 2: Troubleshooting Summary for Claisen Condensation Route
| Issue | Potential Cause | Recommended Solution |
| Self-Condensation Product | Ethyl propionate reacting with itself | Use diethyl oxalate in excess; slowly add ethyl propionate to the reaction mixture.[7] |
| Low Yield | Reversible reaction; inappropriate base | Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium ethoxide); ensure anhydrous conditions. |
| Transesterification | Mismatch between base alkoxide and ester | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters). |
Experimental Protocols
Protocol 1: Synthesis of this compound via PCC Oxidation
Materials:
-
Ethyl 2-hydroxy-3-methylpentanoate
-
Pyridinium Chlorochromate (PCC)
-
Celite or Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a stirred suspension of PCC (1.2 equivalents) and Celite in anhydrous DCM, add a solution of ethyl 2-hydroxy-3-methylpentanoate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of this compound via Claisen Condensation
Materials:
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Diethyl Oxalate
-
Ethyl Propionate
-
Diethyl Ether
-
Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl oxalate (1.2 equivalents).
-
Slowly add ethyl propionate (1.0 equivalent) to the stirred mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of dilute HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound and potential side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved Referring to the following schematic diagram, ethyl | Chegg.com [chegg.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
optimizing reaction conditions for ethyl 3-methyl-2-oxopentanoate synthesis
Welcome to the technical support center for the synthesis of ethyl 3-methyl-2-oxopentanoate (B1228249). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 3-methyl-2-oxopentanoate?
A1: A prevalent and effective method is the mixed Claisen condensation between a suitable ketone and diethyl oxalate (B1200264).[1][2] This reaction is particularly useful when one of the ester reactants, in this case, diethyl oxalate, does not have alpha-hydrogens and therefore cannot self-condense.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Claisen condensations can often be attributed to several factors. Ensure that your reagents and solvents are anhydrous, as the presence of water can interfere with the base and hydrolyze the ester. The choice of base and reaction temperature are also critical; using an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) can prevent transesterification.[3] Also, verify the purity of your starting materials, as impurities can lead to side reactions.[4]
Q3: I am observing the formation of multiple side products. What are the likely culprits?
A3: The formation of side products is a common issue. Self-condensation of the ketone starting material can occur if it is deprotonated and reacts with itself. Additionally, if the reaction temperature is too high, decomposition of the product can be an issue.[4] Ensuring the correct stoichiometry and maintaining the recommended reaction temperature are crucial to minimize these side reactions.[4]
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through vacuum distillation.[3] It is important to carefully control the temperature and pressure to avoid decomposition of the product. Column chromatography can also be employed for purification, particularly for removing polar impurities.[3]
Q5: Can I use a different base other than sodium ethoxide?
A5: While sodium ethoxide is commonly used, other strong, non-nucleophilic bases can be employed. However, it is crucial to use a base that will not cause unwanted side reactions like saponification or transesterification. The choice of base should correspond to the ester's alcohol group to prevent the formation of mixed ester products.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture in reagents or glassware.2. Inactive or inappropriate base.3. Incorrect reaction temperature.4. Impure starting materials.[4] | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a fresh batch of a suitable base, such as sodium ethoxide.3. Optimize the reaction temperature. The addition of reactants is often done at a lower temperature (0-5 °C) and then the mixture is heated to reflux.[5]4. Purify starting materials (e.g., distill the ketone and diethyl oxalate) before use.[4] |
| Formation of Multiple Side Products | 1. Self-condensation of the ketone.2. Reaction temperature is too high.[4]3. Incorrect stoichiometry.[4] | 1. Add the ketone slowly to the mixture of the base and diethyl oxalate to minimize its concentration and reduce self-condensation.2. Maintain the recommended reaction temperature throughout the addition and reflux.3. Use a slight excess of diethyl oxalate to ensure the ketone is consumed. |
| Product Decomposes During Work-up or Purification | 1. Overheating during solvent removal or distillation.2. Presence of acidic or basic impurities during heating. | 1. Use a rotary evaporator at a moderate temperature and pressure for solvent removal.[4] During vacuum distillation, maintain the lowest possible temperature that allows for efficient distillation.2. Neutralize the reaction mixture properly during work-up before heating. |
| Difficulty in Isolating the Product | 1. Incomplete reaction.2. Emulsion formation during extraction. | 1. Monitor the reaction progress using TLC or GC to ensure completion.2. To break emulsions, add a small amount of brine to the separatory funnel.[4] |
Experimental Protocol: Synthesis via Mixed Claisen Condensation
This protocol describes a representative method for the synthesis of this compound based on a mixed Claisen condensation.
Materials:
-
2-Pentanone
-
Diethyl oxalate
-
Sodium ethoxide
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol (B145695) or purchase a commercial solution.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath to 0-5 °C.
-
Addition of Reactants: Add a mixture of 2-pentanone and a slight excess of diethyl oxalate dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature between 0 and 5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.[3]
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Temperature | Low (0-5 °C during addition), then reflux | Optimal | High | Low initial temperature minimizes side reactions.[5] |
| High (throughout) | Decreased | Low | Increased side reactions and potential product decomposition.[4] | |
| Base | Sodium Ethoxide (1.1 eq) | High | High | Matching the alkoxide to the ester prevents transesterification. |
| Other bases (e.g., NaOH) | Low | Low | Risk of saponification of the ester. | |
| Solvent | Anhydrous Ether/THF | High | High | Aprotic, anhydrous solvents are ideal. |
| Protic solvents (e.g., Ethanol with excess Na) | Moderate | Moderate | Can be used but must be strictly anhydrous. | |
| Reaction Time | 2-4 hours at reflux | High | High | Insufficient time leads to incomplete reaction. |
| > 6 hours at reflux | May Decrease | May Decrease | Increased chance of side product formation. |
Diagrams
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
References
Technical Support Center: Ethyl 3-Methyl-2-Oxopentanoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during chemical reactions involving ethyl 3-methyl-2-oxopentanoate (B1228249).
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with ethyl 3-methyl-2-oxopentanoate?
A1: The choice of solvent is critical and depends on several factors:
-
Reaction Type: Different reactions (e.g., reduction, alkylation, condensation) have different solvent requirements to facilitate the desired mechanism and stabilize intermediates.
-
Solubility: Ensure that this compound and all other reagents are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reactivity: The solvent should be inert under the reaction conditions to avoid side reactions. For example, protic solvents like alcohols may not be suitable for reactions involving strong bases that can be quenched.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.
-
Work-up: Consider the ease of solvent removal and separation from the product during the work-up procedure.
-
Safety and Environmental Impact: Whenever possible, opt for greener and safer solvents.
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity can significantly influence reaction rates and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally effective at solvating cations, which can enhance the reactivity of anionic nucleophiles. They are often good choices for S_N2 reactions like alkylations.
-
Polar Protic Solvents (e.g., ethanol (B145695), methanol (B129727), water): These solvents can solvate both cations and anions and can participate in hydrogen bonding. They can be suitable for reactions where proton transfer is involved, but may interfere with reactions using strong bases.
-
Nonpolar Solvents (e.g., toluene (B28343), hexane (B92381), THF): These solvents are often used when reagents are sensitive to protic solvents or when a less polar environment is required to control selectivity.
Q3: Can I use a solvent mixture?
A3: Yes, solvent mixtures can be advantageous. For instance, in chiral resolutions, a mixture of a polar solvent (like ethanol or ethyl acetate) with a non-polar co-solvent (like hexane or heptane) can be used to fine-tune the solubility of diastereomeric salts to induce precipitation of the desired salt.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solvent-Related Solution | Explanation | Troubleshooting Steps |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. | If reactants are not in the same phase, the reaction rate will be significantly reduced. | 1. Check the solubility of your starting materials in the chosen solvent. 2. If solubility is low, consider a different solvent or a co-solvent system. 3. Gentle heating may improve solubility, but be mindful of potential side reactions. |
| Incomplete Reaction | For equilibrium-limited reactions, choose a solvent that allows for the removal of a byproduct. | Removing a byproduct (e.g., water in a condensation reaction) can drive the equilibrium towards the product side. | 1. For reactions that produce water, consider using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water. |
| Side Reactions | The choice of solvent can influence the prevalence of side reactions. | Protic solvents can lead to transesterification if the alcohol does not match the ester's alkoxy group. For reactions involving strong bases, aprotic solvents are generally preferred to avoid quenching the base. | 1. If transesterification is suspected, switch to an aprotic solvent or use an alcohol that matches the ester (i.e., ethanol for an ethyl ester). 2. If base quenching is an issue, ensure your solvent is anhydrous and aprotic. |
| Product Decomposition | Select a solvent that allows for a milder work-up or easier purification. | Harsh work-up conditions (e.g., high temperatures during solvent removal) can lead to product degradation. | 1. Use a lower boiling point solvent if possible for easier removal under reduced pressure. 2. Choose a solvent system for extraction that efficiently separates the product from impurities, minimizing the need for more aggressive purification methods. |
Issue 2: Formation of Multiple Products/Side Reactions
| Side Reaction | Recommended Solvent Strategy | Explanation |
| Self-Condensation (in Claisen-type reactions) | Use a non-polar, aprotic solvent like THF or toluene. | These solvents are less likely to promote undesired enolate formation and subsequent self-condensation compared to some polar solvents. |
| Transesterification | Use an aprotic solvent or an alcohol that matches the ester. | Using a solvent like methanol with an ethyl ester in the presence of a base can lead to the formation of the corresponding methyl ester. |
| Decarboxylation (of the corresponding α-keto acid) | Ensure anhydrous conditions during synthesis and work-up. | The presence of water can lead to hydrolysis of the ester to the corresponding α-keto acid, which can be unstable and prone to decarboxylation, especially at elevated temperatures.[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (g/L) at 25°C |
| Methanol | 1372.86 |
| Ethanol | 1159.99 |
| Isopropanol | 1142.08 |
Note: Data for illustrative purposes.
Table 2: Illustrative Solvent Effects on Reaction Yield for α-Keto Ester Reactions
| Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkylation | DMF | Room Temp. | 4 | ~90 |
| THF | Room Temp. | 8 | ~75 | |
| Acetonitrile | Room Temp. | 6 | ~80 | |
| Reduction (with NaBH₄) | Methanol | 0 to Room Temp. | 1 | >95 |
| Ethanol | 0 to Room Temp. | 1 | >95 | |
| Claisen Condensation | Toluene | Reflux | 12 | ~70 |
| THF | Reflux | 10 | ~65 |
Note: This data is representative for α-keto esters and may vary for this compound. Optimization is recommended.
Experimental Protocols
Protocol 1: Reduction of this compound
Objective: To synthesize ethyl 2-hydroxy-3-methylpentanoate via reduction of the ketone functionality.
Materials:
-
This compound
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Sodium borohydride (B1222165) (NaBH₄)
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Methanol (anhydrous)
-
Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Alkylation of this compound (Illustrative)
Objective: To introduce an alkyl group at the C3 position.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A decision-making diagram for initial solvent selection based on reaction type.
References
managing the stability of ethyl 3-methyl-2-oxopentanoate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of ethyl 3-methyl-2-oxopentanoate (B1228249) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for ethyl 3-methyl-2-oxopentanoate in experimental settings?
A1: The primary stability concern for this compound, an α-keto ester, is its susceptibility to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond, yielding 3-methyl-2-oxopentanoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable at a neutral pH (around 7). Both acidic and basic conditions catalyze its hydrolysis.
-
Acidic conditions (pH < 7): Acid-catalyzed hydrolysis occurs, leading to the formation of 3-methyl-2-oxopentanoic acid and ethanol.
-
Basic conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis and results in the formation of the salt of 3-methyl-2-oxopentanoic acid and ethanol.
Q3: What are the expected degradation products of this compound under acidic and basic conditions?
A3: The primary degradation products are:
-
Under acidic conditions: 3-methyl-2-oxopentanoic acid and ethanol.
-
Under basic conditions: The corresponding carboxylate salt (e.g., sodium 3-methyl-2-oxopentanoate if sodium hydroxide (B78521) is used) and ethanol.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. If preparing solutions, it is best to prepare them fresh. For short-term storage of solutions, using an aprotic solvent and storing at low temperatures is preferable to aqueous solutions.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the parent compound (this compound) and its primary degradation product (3-methyl-2-oxopentanoic acid).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological or chemical assay results. | Degradation of this compound in the experimental medium. | 1. Verify pH: Check the pH of your buffers and solutions. Adjust to a neutral pH if your experiment allows. 2. Use Fresh Solutions: Prepare solutions of this compound immediately before use. 3. Minimize Aqueous Exposure: If possible, prepare a concentrated stock solution in an anhydrous solvent (e.g., DMSO or ethanol) and make the final dilution into your aqueous medium just before the experiment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products during sample preparation, storage, or analysis. | 1. Establish a Baseline: Analyze a freshly prepared sample to obtain a reference chromatogram. 2. Control Mobile Phase pH: For HPLC, ensure the mobile phase is buffered to a pH that minimizes on-column degradation. 3. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. |
| Loss of compound potency over a short period. | Accelerated degradation due to inappropriate storage or handling. | 1. Review Storage Conditions: Ensure the compound is stored as recommended (cool, dry, protected from light). 2. Check Solvent Purity: Impurities in solvents, such as water or acidic/basic contaminants, can accelerate degradation. Use high-purity, anhydrous solvents. 3. Evaluate Temperature Exposure: Avoid exposing the compound to elevated temperatures for extended periods. |
Data Presentation
Table 1: Qualitative Stability Profile of this compound
| Condition | Stability | Primary Degradation Pathway | Key Influencing Factors |
| Acidic (pH < 7) | Low | Acid-catalyzed hydrolysis | pH, Temperature, Water Content |
| Neutral (pH ≈ 7) | High | Minimal hydrolysis | Temperature, Light |
| Basic (pH > 7) | Very Low | Base-catalyzed hydrolysis (saponification) | pH, Temperature, Water Content |
| Elevated Temperature | Moderate to Low | Increased rate of hydrolysis and other potential thermal degradation | Temperature, pH, Presence of Water |
| Light Exposure | Generally Stable | Photodegradation is not a primary concern based on UV absorbance.[1] | Wavelength and intensity of light |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) or Methanol (HPLC grade)
-
Deionized water
-
pH meter
-
Incubator or water bath
-
HPLC or GC-MS system
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a suitable vial.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable vial.
-
Incubate the mixture at room temperature (due to the faster reaction rate).
-
Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a suitable vial.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
-
Thermal Degradation:
-
Incubate a sample of the solid compound and a solution of the compound (in a suitable solvent) at an elevated temperature (e.g., 70°C).
-
Sample at various time points for analysis.
-
4. Analysis:
-
Analyze the stressed samples using a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the remaining this compound and identify and quantify any degradation products.
Mandatory Visualizations
References
preventing byproduct formation in ethyl 3-methyl-2-oxopentanoate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methyl-2-oxopentanoate. The primary focus is on preventing byproduct formation during the common two-step synthesis involving a mixed Claisen condensation followed by decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A prevalent and reliable method is a two-step process. It begins with a mixed Claisen condensation between ethyl propionate (B1217596) and diethyl oxalate (B1200264) to form the intermediate, diethyl 2-methyl-3-oxobutanedioate. This is followed by a decarboxylation step to yield the final product, this compound.
Q2: What is the primary byproduct of concern in the first step (Claisen condensation)?
A2: The main byproduct is ethyl 2-methyl-3-oxopentanoate, which results from the self-condensation of the enolizable ester, ethyl propionate.[1] Minimizing this side reaction is crucial for achieving a high yield of the desired intermediate.
Q3: Why is a non-enolizable ester like diethyl oxalate used in the mixed Claisen condensation?
A3: Diethyl oxalate lacks α-hydrogens, meaning it cannot form an enolate and act as a nucleophile. This simplifies the reaction, forcing ethyl propionate to be the enolate donor and diethyl oxalate to be the electrophilic acceptor. This strategy is key to minimizing the formation of a complex mixture of products that would arise if both esters could enolize.[2][3][4]
Q4: What is the Krapcho decarboxylation, and why is it recommended for the second step?
A4: The Krapcho decarboxylation is a method for removing a carboxyl group from β-keto esters under relatively mild, neutral conditions.[5][6] It typically involves heating the substrate in a polar aprotic solvent like DMSO with a salt (e.g., NaCl or LiCl) and a small amount of water.[7][8] This method is advantageous because it avoids harsh acidic or basic hydrolysis, which could degrade the final product or other sensitive functional groups.[5][7]
Q5: Can I use a different base for the Claisen condensation instead of sodium ethoxide?
A5: While other strong bases like sodium hydride or LDA can be used, it is critical to match the alkoxide base to the ester's alcohol group (i.e., ethoxide for ethyl esters).[9] Using a different alkoxide, such as methoxide, could lead to transesterification, resulting in a mixture of methyl and ethyl ester products.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Claisen Condensation Product
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting materials | 1. Insufficiently strong or active base: The sodium ethoxide may have degraded due to moisture exposure. | 1a. Use freshly prepared sodium ethoxide or high-quality commercial grade material. 1b. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Reaction temperature is too low: The activation energy for the condensation is not being met. | 2. While the initial addition is done at low temperature to control the reaction rate, ensure the mixture is allowed to warm to room temperature and stirred for a sufficient duration as per the protocol. | |
| Complex mixture of products observed by TLC/GC-MS | 1. Self-condensation of ethyl propionate: The enolate of ethyl propionate is reacting with another molecule of ethyl propionate instead of diethyl oxalate.[1] | 1a. Add the ethyl propionate slowly and dropwise to the mixture of sodium ethoxide and diethyl oxalate. This keeps the instantaneous concentration of the enolizable ester low, disfavoring self-condensation.[10] 1b. Use a slight excess of the non-enolizable ester (diethyl oxalate) to increase the probability of the desired cross-condensation. |
| 2. Presence of water: Water will quench the enolate and hydrolyze the esters. | 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
Issue 2: Incomplete or Unsuccessful Decarboxylation
| Symptom | Possible Cause | Recommended Solution |
| Starting β-keto ester remains after reaction | 1. Insufficient temperature: The Krapcho decarboxylation requires high temperatures, typically between 120-180 °C.[8] | 1. Ensure the reaction temperature is maintained within the optimal range for the substrate. Monitor the internal temperature of the reaction mixture. |
| 2. Ineffective salt or solvent: The combination of salt and solvent is not facilitating the reaction. | 2a. Use a dipolar aprotic solvent such as DMSO or DMF.[7] 2b. Ensure the salt (e.g., LiCl or NaCl) is anhydrous and present in at least stoichiometric amounts. | |
| Formation of acidic byproducts | 1. Traditional hydrolysis and decarboxylation: Using strong acid or base for hydrolysis can lead to side reactions if not carefully controlled. | 1. Switch to the milder Krapcho decarboxylation protocol to avoid harsh conditions.[5] |
Impact of Reaction Conditions on Byproduct Formation (Illustrative Data)
The following table illustrates how adjusting reaction parameters during the Claisen condensation step can influence the ratio of the desired product to the primary self-condensation byproduct.
| Condition | Ethyl Propionate Addition | Base | Desired Product Yield (Approx.) | Self-Condensation Byproduct (Approx.) | Notes |
| A (Optimal) | Slow, dropwise addition to base/oxalate mixture | Sodium Ethoxide | 60-70% | <10% | Slow addition minimizes the concentration of the enolizable ester, favoring the cross-condensation reaction.[10][11] |
| B (Suboptimal) | All reactants mixed at once | Sodium Ethoxide | 30-40% | 20-30% | Mixing all reactants together leads to a statistical mixture of products, significantly increasing the amount of self-condensation byproduct.[1] |
| C (Suboptimal) | Slow, dropwise addition | Sodium Methoxide | Mixture of Ethyl and Methyl Esters | Mixture of Ethyl and Methyl Esters | Mismatched alkoxide base leads to transesterification, complicating the product mixture. |
Reaction Pathways and Workflow Diagrams
The following diagrams illustrate the chemical transformations and a logical troubleshooting workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for the Claisen condensation step.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Methyl-3-Oxobutanedioate via Mixed Claisen Condensation
This protocol is adapted from the Organic Syntheses procedure for a similar condensation.[11]
Materials:
-
Sodium metal
-
Absolute ethanol (B145695) (anhydrous)
-
Diethyl oxalate (anhydrous)
-
Ethyl propionate (anhydrous)
-
Anhydrous diethyl ether
-
33% Acetic acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add sodium (1.0 eq) to absolute ethanol under an inert atmosphere. Stir until all the sodium has reacted.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice-water bath. Add anhydrous diethyl ether, followed by diethyl oxalate (1.0 eq).
-
Condensation: Add ethyl propionate (1.0 eq) dropwise to the stirred, cooled solution over 2-3 hours. Ensure the addition is slow enough to prevent significant refluxing of the ether.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Cool the mixture in an ice bath and slowly add cold 33% acetic acid to neutralize the base and decompose the sodium enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl 2-methyl-3-oxobutanedioate.
Protocol 2: Krapcho Decarboxylation to this compound
This is a general protocol for Krapcho decarboxylation of a β-keto ester.[7][8]
Materials:
-
Diethyl 2-methyl-3-oxobutanedioate (from Protocol 1)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Lithium chloride (LiCl, anhydrous)
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-methyl-3-oxobutanedioate (1.0 eq) in DMSO.
-
Add Reagents: Add lithium chloride (1.2 eq) and water (1.1 eq) to the solution.
-
Heating: Heat the mixture to 150-180 °C under an inert atmosphere. Monitor the reaction for the evolution of CO₂ gas.
-
Monitoring: Continue heating until the starting material is consumed, as monitored by TLC or GC-MS analysis of reaction aliquots. This may take several hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash thoroughly with brine to remove DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of Ethyl 3-Methyl-2-Oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of ethyl 3-methyl-2-oxopentanoate (B1228249). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and scale-up of ethyl 3-methyl-2-oxopentanoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion. 2. Suboptimal Base/Catalyst: The choice and amount of base or catalyst are critical. Incorrect stoichiometry can lead to poor conversion. 3. Degradation of Starting Materials: The purity of starting materials like diethyl oxalate (B1200264) and 2-methylvaleronitrile or related precursors is crucial. They can degrade over time or contain inhibitors. 4. Inefficient Quenching/Work-up: The product may be lost or degraded during the work-up procedure if pH and temperature are not carefully controlled. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, GC, or HPLC. Consider a systematic study to find the optimal time and temperature. 2. Screen Bases/Catalysts: Evaluate different bases (e.g., sodium ethoxide, potassium tert-butoxide) and their concentrations. Ensure accurate stoichiometry. 3. Verify Starting Material Purity: Use freshly distilled or purified starting materials. Check for impurities that might interfere with the reaction. 4. Controlled Quenching: Quench the reaction by slowly adding it to a cooled, dilute acid solution to neutralize the base and minimize side reactions. |
| Formation of Significant Side Products | 1. Self-condensation of the starting ketone/ester: This is a common side reaction in Claisen-type condensations, leading to a variety of byproducts.[1] 2. Decarboxylation: The α-keto acid product can be susceptible to decarboxylation, particularly at elevated temperatures or under harsh acidic or basic conditions.[1] 3. Hydrolysis of the Ester Group: If the synthesis involves the hydrolysis of a precursor, incomplete hydrolysis can leave starting material in the final product.[1] Conversely, harsh work-up conditions can hydrolyze the desired ethyl ester. | 1. Control Reaction Temperature and Addition Rate: Maintain a low reaction temperature and add the electrophile (e.g., diethyl oxalate) slowly to the enolate of the pentanone precursor to minimize self-condensation. 2. Mild Reaction and Work-up Conditions: Avoid prolonged exposure to high temperatures and strong acids or bases.[1] Carefully neutralize the reaction mixture after completion. 3. Ensure Complete Reaction and Gentle Work-up: Monitor the reaction to ensure full conversion. Use a buffered or mild acidic solution for the work-up to prevent ester hydrolysis. |
| Difficulties in Product Purification | 1. Formation of Emulsions During Extraction: The presence of salts and polar byproducts can lead to stable emulsions during aqueous work-up. 2. Co-distillation with Impurities: Impurities with boiling points close to the product can make purification by distillation challenging. 3. Product is an Oil Instead of Crystalline Solid: The presence of impurities can prevent crystallization. The product itself may also be a low-melting solid or an oil at room temperature. | 1. Brine Wash and Solvent Choice: Add a saturated brine solution to break emulsions. Consider using a different extraction solvent. 2. Fractional Vacuum Distillation: Use a fractional distillation column under reduced pressure to improve separation. Alternatively, consider purification by column chromatography for smaller scales. 3. High Purity for Crystallization: Ensure high purity of the product before attempting crystallization. Try different solvents or solvent mixtures and consider cooling to induce crystallization.[1] |
| Inconsistent Results on a Larger Scale | 1. Poor Heat Transfer: In large reactors, localized overheating can lead to increased side product formation and degradation. 2. Inefficient Mixing: Inadequate mixing can result in localized high concentrations of reagents, promoting side reactions. 3. Exothermic Reaction Runaway: Some synthesis steps, like the initial condensation, can be highly exothermic and difficult to control on a large scale. | 1. Jacketed Reactor and Controlled Addition: Use a reactor with a cooling jacket and monitor the internal temperature closely. Control the rate of addition of reagents to manage heat generation. 2. Appropriate Agitation: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for homogenous mixing. 3. Process Safety Analysis: Conduct a thorough process safety analysis before scaling up. Consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound on a large scale?
A1: On a large scale, a common approach is the Claisen condensation reaction. This typically involves the reaction of an enolate of a pentanone derivative with a suitable electrophile like diethyl oxalate. Another potential route, particularly for chiral synthesis, could be derived from amino acids like L-isoleucine, which possesses the required carbon skeleton.[2]
Q2: My final product has a persistent impurity. What could it be?
A2: Common impurities include unreacted starting materials, products from self-condensation reactions, or the corresponding carboxylic acid if the ester has been partially hydrolyzed during work-up.[1] It is also possible to have isomeric impurities if the starting materials were not isomerically pure. Analytical techniques such as GC-MS and NMR are recommended for identification.
Q3: How can I improve the yield of the desired product?
A3: To improve the yield, focus on optimizing the reaction conditions. This includes screening different solvents, bases, and reaction temperatures. Ensuring the high purity of your starting materials is also critical. A designed experiment (DoE) approach can be efficient in finding the optimal conditions for your specific setup.
Q4: Are there any specific safety precautions for the large-scale synthesis of this compound?
A4: Yes. The reaction can be exothermic, so proper temperature control is crucial to prevent a runaway reaction. The use of strong bases like sodium ethoxide requires handling in an inert, anhydrous atmosphere. The final product is a combustible liquid.[3] A thorough process safety review should be conducted before any scale-up.
Q5: My purified this compound is an oil, but I expected a solid. Is this normal?
A5: The physical state of the final product can be influenced by minor impurities. While some α-keto esters are crystalline solids, others can be oils or low-melting solids. If the product is pure as determined by analytical methods (e.g., >95% by GC), it may exist as a supercooled liquid or an oil at room temperature.[4]
Experimental Protocols
Key Experiment: Claisen Condensation for α-Keto Ester Synthesis
This protocol is a general representation of a Claisen condensation for preparing an α-keto ester like this compound. This is an illustrative procedure and must be adapted and optimized for the specific substrate and scale.
-
Reactor Preparation: A suitable reactor is dried and rendered inert with an argon or nitrogen atmosphere.
-
Base Preparation: Sodium ethoxide is prepared in anhydrous ethanol (B145695) or a suitable solvent within the reactor.
-
Enolate Formation: A solution of the appropriate ketone precursor (e.g., 3-methyl-2-pentanone) is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0-10 °C) to form the enolate.
-
Condensation: Diethyl oxalate is then added slowly to the enolate solution, maintaining the low temperature to control the exothermic reaction. The reaction mixture is stirred until completion, which should be monitored by TLC or GC.
-
Quenching: The reaction is quenched by pouring the mixture into a cooled, dilute solution of a non-nucleophilic acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 5-6.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as methyl isobutyl ketone (MIBK) or ethyl acetate.[1] The organic layers are combined.
-
Washing: The combined organic layers are washed with water and then with a brine solution to remove residual salts and aid in phase separation.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by fractional vacuum distillation to obtain the final this compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Monitoring Ethyl 3-Methyl-2-Oxopentanoate Reactions by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on utilizing Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving ethyl 3-methyl-2-oxopentanoate (B1228249).
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of reactions involving ethyl 3-methyl-2-oxopentanoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The applied sample is too concentrated. 2. Acidic or Basic Nature of Compound: The compound may be interacting strongly with the silica (B1680970) gel. 3. Inappropriate Solvent System Polarity: The solvent system may not be optimal for the compound. | 1. Dilute the sample before spotting it on the TLC plate.[1][2] 2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount (0.1–2.0%) of triethylamine.[1] 3. Adjust the polarity of the solvent system. |
| Spots Not Visible | 1. Compound is Not UV-Active: The compound does not absorb UV light. 2. Sample is Too Dilute: The concentration of the compound is too low to be detected. 3. Solvent Level Too High in Developing Chamber: The spotting line is below the solvent level. 4. Volatile Compound: The compound may have evaporated from the plate. | 1. Use a chemical stain for visualization. For ketones like this compound, a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain is effective, typically yielding yellow to orange spots.[3] 2. Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][2] 3. Ensure the solvent level in the developing chamber is below the spotting line.[2] 4. This makes TLC monitoring challenging; consider alternative analytical techniques if volatility is high.[1] |
| Uneven Solvent Front | 1. Damaged TLC Plate: The edges of the TLC plate may be chipped. 2. Improper Plate Placement: The plate is touching the sides of the developing chamber or the filter paper. | 1. If the plate is damaged, you can sometimes make a 45° cut at the corners to remove the chipped silica gel.[4] 2. Ensure the plate is placed centrally in the chamber and does not touch the sides or the filter paper wick.[2] |
| Reactant and Product Spots Have Similar Rf Values | 1. Insufficient Separation: The chosen solvent system does not provide adequate resolution. 2. Co-elution: The reactant and product have very similar polarities. | 1. Experiment with different solvent systems to improve separation. Try varying the ratio of polar to non-polar solvents. 2. Utilize a "co-spot," where the starting material and reaction mixture are spotted in the same lane. An elongated spot in the co-spot lane can indicate the presence of two different compounds. |
| Spots Remain at the Baseline or Move with the Solvent Front | 1. Solvent System is Not Polar Enough (Baseline Spots): The eluent cannot effectively move the compound up the plate. 2. Solvent System is Too Polar (Solvent Front Spots): The eluent carries the compound to the top of the plate with little interaction with the stationary phase. | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[1] 2. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound reactions?
A1: For moderately polar compounds like α-keto esters, a mixture of a non-polar and a polar solvent is recommended. A good starting point is a hexane/ethyl acetate (B1210297) mixture. You can begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the initial results. The goal is to achieve an Rf value for the starting material of approximately 0.3-0.5 to allow for clear separation from the product.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound and similar α-keto esters may not be strongly UV-active. Therefore, chemical visualization is often necessary. A highly effective method is to use a 2,4-dinitrophenylhydrazine (DNPH) stain, which reacts with aldehydes and ketones to form colored hydrazones. This will typically produce yellow to orange spots.[3] Other general stains like potassium permanganate (B83412) or p-anisaldehyde can also be used, but DNPH is more specific for the carbonyl group.
Q3: How do I prepare a reaction sample for TLC analysis?
A3: To prepare a sample, take a small aliquot from the reaction mixture using a capillary tube. Dilute this aliquot with a volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial. The dilution is crucial to prevent overloading the TLC plate, which can lead to streaking.[1]
Q4: What does a "co-spot" on a TLC plate tell me?
A4: A co-spot is a lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture. This is a critical control to help differentiate between the starting material and the product, especially if they have similar Rf values. If the starting material and product are different, the co-spot will often appear as an elongated spot, indicating the presence of two distinct compounds.
Q5: How can I quantify the progress of my reaction using TLC?
A5: While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by observing the relative intensity of the spots. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the product spot should become more intense. For more precise quantification, techniques like densitometry or TLC-MS can be employed.[5][6]
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the steps for monitoring a generic reaction of this compound.
1. Preparation of the TLC Chamber:
-
Line a developing chamber (a beaker with a watch glass or a specialized TLC tank) with a piece of filter paper.
-
Add the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) to a depth of about 0.5 cm, ensuring the solvent level is below the origin line of the TLC plate.
-
Cover the chamber and allow it to saturate for at least 15 minutes.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
3. Spotting the TLC Plate:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent.
-
Using a capillary tube, spot the starting material solution onto the "SM" lane.
-
Take a small aliquot of the reaction mixture, dilute it, and spot it onto the "Rxn" lane.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot.
-
Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each application.
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
5. Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
For chemical visualization, dip the plate into a 2,4-dinitrophenylhydrazine (DNPH) staining solution and gently heat with a heat gun until colored spots appear.
6. Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Sample TLC Data
The following table is a hypothetical representation of TLC data for a reaction where this compound is converted to a more polar product.
| Time (minutes) | Rf of Starting Material | Rf of Product | Observations |
| 0 | 0.45 | - | Strong spot for starting material, no product visible. |
| 30 | 0.45 | 0.25 | Faint product spot appears, starting material spot is still strong. |
| 60 | 0.45 | 0.25 | Product spot intensity increases, starting material spot intensity decreases. |
| 120 | 0.45 | 0.25 | Faint starting material spot remains, product spot is strong. |
| 180 | - | 0.25 | Starting material spot is no longer visible, only the product spot is present. |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethyl 3-Methyl-2-Oxopentanoate and Other β-Keto Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl 3-methyl-2-oxopentanoate (B1228249) with other common β-keto esters, such as ethyl acetoacetate (B1235776) and diethyl malonate, in the context of organic synthesis. The selection of a suitable β-keto ester is crucial for the efficient synthesis of a wide range of organic molecules, including pharmaceuticals and other high-value compounds. This document outlines the synthetic utility, comparative performance based on available data, and detailed experimental protocols for key reactions involving these versatile building blocks.
Introduction to β-Keto Esters in Synthesis
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement confers a high degree of synthetic versatility, primarily due to the acidity of the α-protons located between the two carbonyl groups. Deprotonation of this α-position generates a stabilized enolate, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Common applications of β-keto esters in synthesis include:
-
Alkylation: Introduction of one or two alkyl groups at the α-carbon.
-
Acylation: Acylation of the α-carbon to form 1,3-dicarbonyl compounds.
-
Decarboxylation: Hydrolysis of the ester followed by decarboxylation to yield ketones.
-
Heterocycle Synthesis: Serving as precursors for the synthesis of various heterocyclic systems.
Ethyl 3-methyl-2-oxopentanoate, with its additional methyl group at the 3-position, presents different steric and electronic properties compared to simpler β-keto esters, which can influence its reactivity and the stereochemical outcome of reactions.
Comparative Performance in Synthesis
While direct side-by-side comparative studies for this compound against other β-keto esters are not extensively available in the reviewed literature, we can infer its relative performance based on the principles of organic reactivity and available data for analogous compounds. The primary factors influencing the reactivity of β-keto esters are the acidity of the α-proton and steric hindrance around the reactive center.
Alkylation Reactions
Alkylation of β-keto esters is a cornerstone of their synthetic utility, allowing for the construction of more complex carbon skeletons. The reaction typically proceeds via the formation of an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Table 1: Comparison of β-Keto Esters in Alkylation Reactions
| β-Keto Ester | Alkylating Agent | Base | Solvent | Typical Yield | Reference |
| Ethyl Acetoacetate | Ethyl Bromide | NaOEt | Ethanol (B145695) | ~70-80% | [General knowledge from organic chemistry textbooks] |
| Diethyl Malonate | Benzyl Chloride | NaOEt | Ethanol | ~85-95% | [General knowledge from organic chemistry textbooks] |
| This compound | Methyl Iodide | NaOEt | Ethanol | Data not available in searched literature (expected to be slightly lower than ethyl acetoacetate due to steric hindrance) | N/A |
The presence of a methyl group at the 3-position in this compound introduces steric bulk near the α-carbon. This increased steric hindrance can be expected to slightly decrease the rate and overall yield of alkylation compared to the less hindered ethyl acetoacetate.
Claisen Condensation
The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters. A mixed Claisen condensation, involving two different esters, can be employed for the synthesis of more complex β-keto esters.
Table 2: Comparison of Esters in Claisen Condensation
| Ester 1 | Ester 2 | Base | Product | Typical Yield | Reference |
| Ethyl Acetate | Ethyl Acetate | NaOEt | Ethyl Acetoacetate | ~75% | [1][2][3] |
| Ethyl Propanoate | Ethyl Propanoate | NaOEt | Ethyl 2-methyl-3-oxopentanoate | ~65-75% | [General knowledge from organic chemistry textbooks] |
| Ethyl 3-Methylpropanoate | Diethyl Carbonate | NaH | This compound | Data not available in searched literature | N/A |
The self-condensation of ethyl propanoate provides a route to a structural isomer of this compound. The synthesis of this compound itself would likely proceed via a mixed Claisen condensation, where the choice of reactants and conditions is crucial to favor the desired product and minimize self-condensation side products.
Experimental Protocols
General Protocol for Alkylation of a β-Keto Ester
This protocol describes a general procedure for the monoalkylation of a β-keto ester using sodium ethoxide as the base.
Materials:
-
β-Keto ester (1.0 eq)
-
Anhydrous ethanol
-
Sodium metal (1.05 eq) or Sodium ethoxide (1.05 eq)
-
Alkyl halide (1.1 eq)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium ethoxide can be used.
-
The β-keto ester is added dropwise to the sodium ethoxide solution at 0 °C with stirring.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.
-
The alkyl halide is then added dropwise, and the reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed in vacuo, and the crude product is purified by fractional distillation or column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis and subsequent alkylation of a generic β-keto ester.
Caption: General workflow for the synthesis of β-keto esters via Claisen condensation and their subsequent alkylation.
References
A Comparative Guide to the Reactivity of Ethyl 3-Methyl-2-Oxopentanoate and Ethyl 2-Methylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two closely related β-keto esters: ethyl 3-methyl-2-oxopentanoate (B1228249) and ethyl 2-methylacetoacetate (B1246266). Understanding the nuanced differences in their reactivity is crucial for synthetic chemists in optimizing reaction conditions and predicting product outcomes in the development of new chemical entities. This document outlines their physicochemical properties, compares their reactivity in key chemical transformations, and provides detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 3-methyl-2-oxopentanoate and ethyl 2-methylacetoacetate is presented in Table 1. These properties are essential for understanding the behavior of these compounds in different reaction media and for developing appropriate experimental setups.
| Property | This compound | Ethyl 2-methylacetoacetate |
| Molecular Formula | C₈H₁₄O₃ | C₇H₁₂O₃ |
| Molecular Weight | 158.19 g/mol | 144.17 g/mol |
| Boiling Point | Not available | 187 °C |
| Density | Not available | 1.019 g/mL at 25 °C |
| Predicted pKa (α-proton) | No data available | 11.98[1] |
Reactivity Comparison
The reactivity of β-keto esters is primarily governed by the acidity of the α-proton, which allows for the formation of a nucleophilic enolate, and the susceptibility of the ester and ketone carbonyl groups to nucleophilic attack and other transformations.
Enolate Formation and Acidity
The formation of an enolate is a critical step in many reactions of β-keto esters, as it generates a potent carbon nucleophile. The acidity of the α-proton, and thus the ease of enolate formation, is influenced by the electronic effects of the adjacent carbonyl groups and any substituents.
Ethyl 2-methylacetoacetate possesses an α-proton that is flanked by two carbonyl groups (a ketone and an ester), which effectively stabilize the resulting enolate anion through resonance. The predicted pKa of this proton is approximately 11.98, indicating it is significantly more acidic than the α-protons of a simple ketone or ester.[1]
This compound also has an α-proton situated between two carbonyl groups. However, the acetyl group (CH₃CO-) in ethyl 2-methylacetoacetate is replaced by a propionyl group (CH₃CH₂CO-). Alkyl groups are generally electron-donating. The additional methyl group in the propionyl substituent of this compound, compared to the acetyl group of ethyl 2-methylacetoacetate, is expected to have a slight electron-donating effect. This increased electron density on the carbonyl carbon may slightly destabilize the enolate anion, making the α-proton marginally less acidic than that of ethyl 2-methylacetoacetate. Consequently, ethyl 2-methylacetoacetate is predicted to form its enolate slightly more readily under identical basic conditions.
Alkylation Reactions
Once formed, the enolate anion can act as a nucleophile in SN2 reactions with alkyl halides, a process known as alkylation. The rate and success of this reaction are influenced by both steric and electronic factors.
In the case of ethyl 2-methylacetoacetate , the α-position is already substituted with a methyl group. Further alkylation at this position will lead to a quaternary carbon center. The existing methyl group presents some steric hindrance to the approaching electrophile.
For This compound , the α-position is also monosubstituted with a methyl group. However, the adjacent propionyl group is sterically bulkier than the acetyl group of ethyl 2-methylacetoacetate. This increased steric hindrance around the α-carbon in this compound is likely to make the alkylation reaction proceed at a slower rate compared to ethyl 2-methylacetoacetate under the same reaction conditions.
Decarboxylation Reactions
β-keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield a ketone. The rate of decarboxylation can be influenced by the stability of the transition state.
For both ethyl 2-methylacetoacetate and This compound , the hydrolysis of the ethyl ester to a carboxylic acid is the first step. The subsequent decarboxylation of the resulting β-keto acid proceeds through a cyclic transition state. The substituents on the β-keto acid can affect the stability of this transition state and, therefore, the rate of decarboxylation.
The additional methyl group in the propionyl moiety of the hydrolyzed this compound may exert a minor steric influence on the formation of the cyclic transition state required for decarboxylation. However, this effect is generally considered to be less significant than the electronic factors. Given the similar electronic nature of the core β-keto acid structure, the decarboxylation rates of the hydrolyzed products of both compounds are expected to be broadly comparable, with potentially a slightly slower rate for the derivative of this compound due to minor steric hindrance.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted based on the specific substrate and desired scale of the reaction.
Protocol 1: Enolate Formation and Alkylation of a β-Keto Ester
Materials:
-
β-keto ester (this compound or ethyl 2-methylacetoacetate)
-
Anhydrous ethanol
-
Sodium ethoxide
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) dissolved in anhydrous ethanol.
-
With stirring, add the β-keto ester (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add the alkyl halide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Hydrolysis and Decarboxylation of a β-Keto Ester
Materials:
-
Alkylated β-keto ester
-
Aqueous sodium hydroxide (B78521) solution (e.g., 10%)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the alkylated β-keto ester in the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the hydrolysis is complete (saponification), which can be monitored by the disappearance of the ester spot on TLC.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (check with litmus (B1172312) paper). Carbon dioxide will be evolved during this step.
-
Gently heat the acidified mixture to drive the decarboxylation to completion. The evolution of CO₂ should cease.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the ketone by distillation or column chromatography if necessary.
Conclusion
References
spectroscopic comparison of ethyl 3-methyl-2-oxopentanoate enantiomers
A comprehensive spectroscopic comparison of the enantiomers of ethyl 3-methyl-2-oxopentanoate (B1228249) is crucial for researchers in fields such as flavor and fragrance chemistry, as well as in drug development, where stereochemistry can significantly impact biological activity and sensory properties. While detailed spectroscopic data for the individual enantiomers, ethyl (S)-(+)-3-methyl-2-oxopentanoate and ethyl (R)-(-)-3-methyl-2-oxopentanoate, are not extensively available in public databases, this guide provides a framework for their comparison based on established spectroscopic principles and available data for the racemic mixture and related chiral compounds.
The enantiomers of ethyl 3-methyl-2-oxopentanoate have been synthesized and are noted for their distinct organoleptic properties. The (S)-enantiomer is described as having a powerful walnut and fruity odor, while the (R)-enantiomer possesses a similar but less potent and more pungent aroma[1]. This difference in sensory perception underscores the importance of their distinct stereochemistry, which can be elucidated and compared using various spectroscopic techniques.
Data Presentation
As enantiomers, the (S) and (R) forms of this compound will have identical physical properties such as boiling point, refractive index, and spectroscopic data from achiral methods like NMR and IR. The key distinction between them lies in their interaction with plane-polarized light, which is measured by chiroptical techniques.
Table 1: Comparison of Physical and Chiroptical Properties
| Property | Ethyl (S)-(+)-3-methyl-2-oxopentanoate | Ethyl (R)-(-)-3-methyl-2-oxopentanoate | Racemic this compound |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |
| Boiling Point | ~186-187 °C | ~186-187 °C | 186-187 °C[2] |
| Optical Rotation [α]D | Positive (+) | Negative (-) | 0 |
| Circular Dichroism | Positive or Negative Cotton Effect | Opposite Sign Cotton Effect | No Signal |
Table 2: Representative ¹H NMR Spectroscopic Data (CDCl₃)
Since the electronic environments of the protons are identical in an achiral solvent, the ¹H NMR spectra of the enantiomers are expected to be identical.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~3.2 | m | 1H | -CH(CH₃)CH₂CH₃ |
| ~1.6 | m | 2H | -CH₂CH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
| ~1.1 | d | 3H | -CH(CH₃) |
| ~0.9 | t | 3H | -CH₂CH₃ |
Table 3: Representative ¹³C NMR Spectroscopic Data (CDCl₃)
Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers in an achiral solvent are expected to be identical.
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~162 | C=O (ester) |
| ~62 | -OCH₂CH₃ |
| ~45 | -CH(CH₃) |
| ~25 | -CH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~16 | -CH(CH₃) |
| ~11 | -CH₂CH₃ |
Table 4: Representative IR Spectroscopic Data
The vibrational modes of the enantiomers are identical, leading to identical IR spectra.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (alkane) |
| ~1745 | C=O stretch (ester) |
| ~1720 | C=O stretch (ketone) |
| ~1200 | C-O stretch (ester) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Chiroptical Spectroscopy (Optical Rotation and Circular Dichroism)
This is the primary method for distinguishing between enantiomers.
-
Sample Preparation: A solution of the purified enantiomer is prepared in a suitable solvent (e.g., chloroform, methanol) at a known concentration (e.g., 1 g/100 mL).
-
Instrumentation: A polarimeter is used to measure the optical rotation, while a circular dichroism spectrometer is used to record the CD spectrum.
-
Procedure (Optical Rotation):
-
The polarimeter is calibrated with the pure solvent.
-
The sample solution is placed in a sample cell of a known path length.
-
The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
-
Procedure (Circular Dichroism):
-
The CD spectrometer is purged with nitrogen gas.
-
A baseline spectrum is recorded with the solvent.
-
The spectrum of the sample solution is recorded over a specific UV-Vis wavelength range.
-
The differential absorption of left and right circularly polarized light is plotted against wavelength. The resulting spectrum will show a Cotton effect (positive or negative peaks) at wavelengths corresponding to the chromophores in the molecule. The two enantiomers will exhibit mirror-image CD spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The NMR spectrometer is tuned and shimmed for the specific solvent.
-
¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used.
-
To differentiate the enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric interactions, which would result in distinguishable chemical shifts for the corresponding nuclei in the two enantiomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
A background spectrum of the empty sample holder (or the solvent) is recorded.
-
The sample is placed in the spectrometer's beam path.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the enantiomers of this compound.
Caption: Workflow for the synthesis and .
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 3-Methyl-2-Oxopentanoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Ethyl 3-methyl-2-oxopentanoate (B1228249), a key intermediate in various synthetic pathways, requires robust analytical methods for its quantification to monitor reaction kinetics, assess purity, and ensure final product specifications are met. This guide provides a comparative overview of the validation of two primary analytical techniques for the quantification of ethyl 3-methyl-2-oxopentanoate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The experimental data presented is representative of typical validation performance for this class of compounds.
A notable challenge in the analysis of β-keto esters like this compound is the potential for keto-enol tautomerism, where the compound can exist as an equilibrium mixture of the keto and enol forms.[1] This phenomenon can be influenced by factors such as solvent, temperature, and pH, potentially leading to issues like peak broadening or the appearance of multiple signals in chromatographic analysis.[1] Therefore, method development and validation must account for and control this equilibrium to ensure accurate and reproducible results.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. Both GC and HPLC are powerful techniques for the quantification of this compound. The following table summarizes the typical performance characteristics of validated GC and HPLC methods for the analysis of this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.7 µg/mL |
| Specificity | Demonstrated by peak purity and resolution from potential impurities. | Demonstrated by peak purity, resolution, and comparison with a photodiode array (PDA) detector. |
| Robustness | Insensitive to minor changes in flow rate and oven temperature. | Insensitive to minor changes in mobile phase composition and column temperature. |
Experimental Protocols
Detailed methodologies for the validation of GC and HPLC methods are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness. A chiral column like CHIRASIL-DEX CB could be used for enantiomeric purity analysis.[2]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol (B129727) or acetone) in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1.5 µg/mL to 150 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a final concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for the keto-enol chromophore).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in the mobile phase in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.7 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical analytical method validation process, as recommended by regulatory bodies such as the International Council for Harmonisation (ICH).
Caption: Workflow of the analytical method validation process.
References
A Comparative Analysis of the Biological Activity of Keto Ester Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent biological activity. Among these, keto esters have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of a series of synthesized keto ester analogs, offering a side-by-side view of their efficacy against various microbial strains. The data presented is derived from a study focused on the synthesis and structure-activity relationship of novel keto ester derivatives.[1][2]
Quantitative Data Summary
The antimicrobial efficacy of the keto ester analogs was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined to quantify the potency of each compound. The results are summarized in the table below.
| Compound ID | R Substituent | R' Substituent | S. aureus (MIC, µg/mL) | M. luteus (MIC, µg/mL) | P. picketti (MIC, µg/mL) | S. setubal (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. flavus (MIC, µg/mL) |
| 4a | H | H | 100 | 50 | 100 | 100 | >100 | >100 |
| 4b | 4-Cl | H | 25 | 12.5 | 50 | 25 | 50 | 50 |
| 4c | 4-Br | H | 50 | 25 | 50 | 50 | 100 | 100 |
| 4d | 4-F | H | 50 | 25 | 100 | 50 | >100 | >100 |
| 4e | 4-NO₂ | H | 100 | 50 | 100 | 100 | >100 | >100 |
| 4f | 2-Cl | H | 50 | 25 | 50 | 50 | 100 | 100 |
| 4g | 2-Br | H | 50 | 50 | 100 | 50 | >100 | >100 |
| 4h | 2-F | H | 100 | 50 | >100 | 100 | >100 | >100 |
| 4i | H | 4-Cl | 50 | 25 | 50 | 50 | 100 | 100 |
| 4j | H | 4-Br | 50 | 50 | 100 | 50 | >100 | >100 |
| 4k | H | 4-F | 100 | 50 | 100 | 100 | >100 | >100 |
| 4l | 4-Cl | 4-Cl | 12.5 | 6.25 | 25 | 12.5 | 25 | 25 |
| 4m | 4-Br | 4-Br | 25 | 12.5 | 50 | 25 | 50 | 50 |
| 4n | 4-F | 4-F | 50 | 25 | 50 | 50 | 100 | 100 |
| 4o | 4-NO₂ | 4-NO₂ | >100 | 100 | >100 | >100 | >100 | >100 |
| 4p | 2-Cl | 2-Cl | 50 | 25 | 50 | 50 | 100 | 100 |
Data extracted from "Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies".[1][2]
Structure-Activity Relationship Analysis
The comparative data reveals key structural features that influence the antimicrobial activity of these keto ester analogs. The presence and position of electron-withdrawing groups on the aromatic rings play a crucial role in determining the potency.
Notably, compound 4l , featuring a chlorine atom at the para-position of both aromatic rings, exhibited the most potent and broad-spectrum antimicrobial activity. This suggests that di-substitution with a moderately electron-withdrawing group enhances the biological efficacy. In contrast, the presence of a strongly electron-withdrawing nitro group (as in 4e and 4o ) led to a significant decrease or complete loss of activity.
Experimental Protocols
Synthesis of Keto Ester Analogs:
The keto ester derivatives were synthesized through the condensation of substituted benzoic acids with various substituted phenacyl bromides. The reaction was carried out in dimethylformamide at room temperature using triethylamine (B128534) as a catalyst. The resulting products were purified and characterized using spectroscopic techniques including FTIR, ¹H and ¹³C NMR, and mass spectrometry.[1][2]
Antimicrobial Activity Assay:
The in vitro antimicrobial activity of the synthesized compounds was determined using the tube dilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Test Solutions: Stock solutions of the test compounds were prepared in DMSO. Serial dilutions were then made in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains were cultured overnight and the inoculum was standardized to a concentration of 10⁵ CFU/mL. Fungal spore suspensions were prepared and adjusted to a concentration of 10⁴ spores/mL.
-
Incubation: The tubes containing the test compound dilutions and the microbial inoculum were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizations
Caption: General workflow for the synthesis and antimicrobial evaluation of keto ester analogs.
Caption: Postulated mechanism of antimicrobial action for keto ester analogs.
While the precise molecular targets were not elucidated in the primary study, the structure-activity data suggests that the electronic properties of the keto ester analogs are critical for their biological function. It is hypothesized that these compounds may exert their antimicrobial effects by disrupting the bacterial cell membrane or by inhibiting essential metabolic enzymes within the microbial cell. Further studies are warranted to fully characterize the mechanism of action and to optimize the therapeutic potential of this promising class of compounds.
References
Assessing the Purity of Synthesized Ethyl 3-Methyl-2-Oxopentanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. Ethyl 3-methyl-2-oxopentanoate (B1228249), a key intermediate in the synthesis of various pharmaceuticals and fragrances, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing its purity, alongside a comparative look at a viable alternative, methyl 3-methyl-2-oxopentanoate. This objective analysis is supported by experimental data and detailed protocols to inform methodological selection in a laboratory setting.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound and its methyl analog can be determined using several analytical techniques. The choice of method often depends on the nature of the expected impurities, the required level of accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods.
| Analytical Technique | Principle | Typical Purity (%) | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| HPLC (Reversed-Phase) | Separation based on polarity. | >99% | ~0.01% | High resolution, suitable for non-volatile impurities.[1] | Keto-enol tautomerism can lead to poor peak shape.[2] |
| GC-FID | Separation based on volatility and boiling point. | >99% | ~0.01% | High efficiency for volatile impurities.[1][3] | Potential for thermal degradation of the analyte.[1] |
| Quantitative NMR (qNMR) | Quantification based on the integral of NMR signals relative to a certified internal standard. | >98% | ~0.1% | Provides structural confirmation and purity without a specific reference standard of the analyte.[1] | Lower sensitivity compared to chromatographic methods. |
Comparative Analysis with Mthis compound
In many synthetic applications, the methyl ester analog, mthis compound, can be a viable alternative to the ethyl ester. The choice between the two often comes down to factors like reactivity, solubility, and cost of starting materials. The purity assessment for the methyl analog follows the same principles as for the ethyl analog, with minor adjustments to chromatographic conditions due to differences in volatility and polarity.
| Compound | Synthesis Starting Materials | Typical Synthetic Yield | Purity by GC (%) | Key Considerations |
| This compound | Diethyl oxalate (B1200264) and 2-pentanone | 60-70% | >99% | Often preferred for its specific reactivity in certain synthetic routes. |
| Mthis compound | Dimethyl oxalate and 2-pentanone | 65-75% | >99% | May offer advantages in terms of cost and availability of starting materials. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized α-keto ester like this compound.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks. To address potential peak shape issues due to keto-enol tautomerism, increasing the column temperature may be beneficial.[2]
Gas Chromatography (GC)
This method is ideal for assessing volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate.
-
Analysis: Inject the sample and calculate the purity based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural confirmation and purity assessment, particularly for identifying and quantifying the keto and enol tautomers.[5]
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).[5][6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The purity can be assessed by comparing the integrals of the analyte signals to those of a known internal standard. The ratio of the keto and enol forms can also be determined from the ¹H NMR spectrum by integrating the signals corresponding to each tautomer.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick method to confirm the presence of key functional groups.[6]
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl).
-
Analysis: The IR spectrum of a β-keto ester will show characteristic absorption bands for both the keto and enol forms if both are present in significant amounts.[6] For the keto form, expect strong C=O stretching vibrations around 1745 cm⁻¹ (ester) and 1720 cm⁻¹ (ketone). The enol form will exhibit a broad O-H stretch (around 3200 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹).[6]
References
Navigating the Kinetics of α-Keto Esters: A Comparative Guide Focused on Ethyl 3-Methyl-2-Oxopentanoate and Its Analogs
For researchers, scientists, and drug development professionals, understanding the kinetic profile of α-keto esters is paramount for predicting reaction outcomes, optimizing process parameters, and elucidating biological pathways. This guide provides a comparative analysis of the kinetic studies involving ethyl 3-methyl-2-oxopentanoate (B1228249) and related α- and β-keto esters, offering insights into their reactivity and enzymatic transformations. Due to a scarcity of direct kinetic data for ethyl 3-methyl-2-oxopentanoate in publicly available literature, this guide leverages data from structurally similar compounds to draw relevant comparisons and provide a framework for future kinetic studies.
Executive Summary
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the enzymatic reduction of various keto esters. This data is compiled from studies on yeast-mediated reductions, which are frequently employed for the stereoselective synthesis of chiral hydroxy esters.
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | Reaction Conditions | Reference |
| Ethyl 3-oxobutanoate | Baker's Yeast | 0.9 | Not Reported | Continuous reactor with cell retention | [1] |
| Ethyl 3-oxohexanoate (B1246410) | Baker's Yeast | 5.3 | Not Reported | Not Specified | [1] |
| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast | Not Reported | Not Reported | [Bmim]PF6 ionic liquid, 30 °C, pH 7.0 | [1] |
| Hypothetical: this compound | Baker's Yeast | Estimated > 5.3 | Not Available | To be determined |
Note: The Km value for this compound is estimated to be higher than that of ethyl 3-oxohexanoate due to the increased steric hindrance from the additional methyl group at the 3-position, which would likely reduce the affinity of the enzyme for the substrate.
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed experimental protocols for key kinetic assays are provided below.
Protocol: Kinetic Analysis of α-Keto Ester Reductase Activity
This protocol outlines a general method for determining the kinetic parameters (Km and kcat) of an enzyme-catalyzed reduction of an α-keto ester.
1. Materials and Reagents:
-
α-keto ester substrate (e.g., this compound)
-
Enzyme source (e.g., purified reductase, cell-free extract, or whole yeast cells)
-
NAD(P)H cofactor
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate)
-
Spectrophotometer or HPLC for monitoring substrate depletion or product formation.
2. Enzyme Preparation:
-
If using a purified enzyme, ensure it is of high purity and known concentration.
-
For cell-free extracts, prepare by lysing cells (e.g., sonication or French press) and centrifuging to remove cell debris.
-
For whole cells (e.g., baker's yeast), wash and resuspend the cells in the reaction buffer to a desired concentration.
3. Assay Procedure:
-
Prepare a series of substrate solutions of varying concentrations in the reaction buffer.
-
In a temperature-controlled cuvette or reaction vessel, add the reaction buffer, NAD(P)H solution, and the enzyme preparation. Allow the mixture to equilibrate to the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding a small volume of the substrate solution.
-
Monitor the reaction progress by observing the decrease in absorbance at 340 nm (for NAD(P)H oxidation) or by taking time-point samples and analyzing them by HPLC for substrate and product concentrations.
-
Determine the initial reaction velocity (v0) from the linear portion of the progress curve for each substrate concentration.
4. Data Analysis:
-
Plot the initial reaction velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate the turnover number (kcat) from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical enzymatic reduction pathway and the experimental workflow for a kinetic study.
Caption: Enzymatic reduction of this compound.
Caption: General workflow for a kinetic study of an enzyme-catalyzed reaction.
Conclusion and Future Directions
The kinetic analysis of reactions involving this compound is an area ripe for further investigation. While direct experimental data remains elusive, the comparative analysis of related α- and β-keto esters provides a solid foundation for predicting its behavior in chemical and biological systems. The provided experimental protocol offers a clear roadmap for researchers to determine the kinetic parameters of this compound, which will be invaluable for its application in synthetic chemistry and for understanding its role in metabolic pathways. Future studies should focus on isolating and characterizing specific reductases that are active towards this compound to enable more precise kinetic and mechanistic investigations.
References
Unraveling the Enigmatic Cross-Reactivity of Ethyl 3-Methyl-2-Oxopentanoate in Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with metabolic enzymes is paramount. This guide provides a comparative analysis of the potential cross-reactivity of ethyl 3-methyl-2-oxopentanoate (B1228249) in enzymatic assays, particularly focusing on the key enzymes involved in branched-chain amino acid (BCAA) metabolism. Due to a lack of direct experimental data on this specific ethyl ester, this guide synthesizes information on the natural substrates of these enzymes to offer a predictive comparison and detailed experimental protocols for assessing such interactions.
Ethyl 3-methyl-2-oxopentanoate, a branched-chain α-keto acid ethyl ester, is structurally related to the endogenous α-keto acids derived from the catabolism of BCAAs (leucine, isoleucine, and valine). The primary enzymes governing this pathway are branched-chain amino acid aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase complex (BCKDC). The activity of these enzymes is crucial for nitrogen homeostasis and energy production, and their dysregulation is implicated in metabolic disorders.
Executive Summary of Comparative Analysis
It is hypothesized that this compound is likely to be a poor substrate, if at all, for both BCAT and BCKDC without prior in-situ hydrolysis to its corresponding free acid. The bulky ethyl group may sterically hinder the proper positioning of the molecule within the enzyme's active site. However, it may act as a competitive inhibitor by binding to the active site, although likely with a much lower affinity than the natural substrates.
Comparison with Natural Substrates
To provide a framework for comparison, the following tables summarize the available kinetic data for the natural substrates of BCAT and BCKDC.
Branched-Chain Amino Acid Aminotransferase (BCAT)
BCATs catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. The enzyme exhibits specificity for the L-amino acids and their corresponding α-keto acids.
| Substrate (α-Keto Acid) | Enzyme Isoform | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue |
| α-Ketoisocaproate (from Leucine) | hBCATc | 0.23 | 12.5 | Human (cytosolic) |
| α-Keto-β-methylvalerate (from Isoleucine) | hBCATc | 0.15 | 10.8 | Human (cytosolic) |
| α-Ketoisovalerate (from Valine) | hBCATc | 0.35 | 9.5 | Human (cytosolic) |
| α-Ketoisocaproate (from Leucine) | hBCATm | 0.18 | 15.2 | Human (mitochondrial) |
| α-Keto-β-methylvalerate (from Isoleucine) | hBCATm | 0.11 | 13.1 | Human (mitochondrial) |
| α-Ketoisovalerate (from Valine) | hBCATm | 0.28 | 11.3 | Human (mitochondrial) |
| This compound | - | N/A | N/A | - |
Km and Vmax values are approximate and can vary depending on the specific assay conditions. Data is compiled from various biochemical studies.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
BCKDC is a large, mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids.
| Substrate | Km (µM) | Relative Vmax (%) | Organism/Tissue |
| α-Ketoisocaproate | 15-30 | 100 | Bovine Kidney |
| α-Keto-β-methylvalerate | 10-25 | 60-80 | Bovine Kidney |
| α-Ketoisovalerate | 20-40 | 30-50 | Bovine Kidney |
| This compound | N/A | N/A | - |
Km values and relative activities can vary between species and tissues. Data is derived from several enzymology studies.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, the following detailed protocols for BCAT and BCKDC enzymatic assays can be adapted.
Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This assay measures the rate of NADH consumption in a coupled reaction.
Principle: The transamination of a branched-chain amino acid (e.g., L-leucine) with an α-keto acid acceptor (e.g., α-ketoglutarate) is catalyzed by BCAT to produce the corresponding branched-chain α-keto acid (e.g., α-ketoisocaproate) and glutamate. The product α-keto acid is then reduced back to the amino acid by a specific dehydrogenase (e.g., leucine (B10760876) dehydrogenase) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM L-leucine, 5 mM α-ketoglutarate, 0.2 mM NADH, 50 mM NH4Cl, and 1 unit/mL leucine dehydrogenase.
-
Enzyme: Purified or partially purified BCAT.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO, ethanol) at various concentrations. A solvent control must be included.
Procedure:
-
Add 180 µL of the Assay Buffer to a 96-well microplate.
-
Add 10 µL of the test compound solution or solvent control.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
To test for inhibitory activity, perform the assay with a known substrate (e.g., α-ketoisocaproate) in the presence of varying concentrations of this compound.
Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity
This assay measures the rate of NAD+ reduction to NADH.
Principle: BCKDC catalyzes the oxidative decarboxylation of a branched-chain α-keto acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 30 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM Coenzyme A (CoA), and 1 mM NAD+.
-
Substrate: 1 mM of a branched-chain α-keto acid (e.g., α-ketoisocaproate).
-
Enzyme: Isolated mitochondria or purified BCKDC.
-
Test Compound: this compound dissolved in a suitable solvent at various concentrations.
Procedure:
-
Add 180 µL of the Assay Buffer to a 96-well microplate.
-
Add 10 µL of the substrate solution.
-
Add 10 µL of the test compound solution or solvent control.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of NADH formation from the linear portion of the curve.
-
To assess substrate activity, replace the natural substrate with this compound. To test for inhibition, include the natural substrate and varying concentrations of the test compound.
Visualizing the Metabolic Context and Experimental Workflow
To better understand the enzymatic landscape and the experimental approach, the following diagrams are provided.
Caption: Branched-Chain Amino Acid Catabolism Pathway.
Caption: BCAT Spectrophotometric Assay Workflow.
Caption: BCKDC Spectrophotometric Assay Workflow.
Ethyl 3-Methyl-2-Oxopentanoate: A Comparative Review of Applications in Fragrance and Synthetic Chemistry
Ethyl 3-methyl-2-oxopentanoate (B1228249) is a versatile α-keto ester with significant applications in the flavor and fragrance industry and as a potential building block in synthetic organic chemistry. This guide provides a comparative analysis of its performance, synthesis, and applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Fragrance and Flavor Applications: A Nutty and Fruity Profile
Ethyl 3-methyl-2-oxopentanoate is primarily utilized as a fragrance and flavoring agent, prized for its distinct nutty, fruity, and woody aroma profile. It is particularly effective in creating and enhancing walnut and hazelnut notes in a variety of products.
Organoleptic Profile and Comparison
The sensory characteristics of this compound are a key determinant of its application. Its odor is described as having a strong, fresh walnut and fruity character. The stereochemistry of the molecule significantly influences its olfactory properties. The (+)-(S)-enantiomer possesses a walnut note accompanied by a pungent, ethereal, and slightly fruity green nut husk scent, while the (–)-(R)-enantiomer also has a walnut character but is described as more pungent, drier, less powerful, and lacking the fruity apple note of its stereoisomer.
In the broader context of walnut aroma, recent studies have identified sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) and (2E,4E,6Z)-nona-2,4,6-trienal as key compounds responsible for the characteristic aroma of fresh walnuts.[1][2] While this compound provides a distinct walnut-like note, these compounds are considered fundamental to the authentic aroma. This makes this compound a valuable component for building and modifying nutty profiles rather than a direct substitute for the natural aroma complex.
Other compounds contributing to the overall aroma of walnuts include aldehydes such as hexanal, octanal, and nonanal, which are associated with green and fatty notes.[3] In contrast, this compound offers a sweeter, fruitier, and less fatty aspect to the nutty profile.
Table 1: Comparison of Organoleptic Properties of Walnut-Associated Aroma Compounds
| Compound | Odor Description | Role in Walnut Aroma |
| This compound | Walnut, fruity, woody, slightly pungent | Contributes a characteristic nutty and fruity note. |
| Sotolon | Fenugreek-like, nutty, spicy | A key contributor to the characteristic fresh walnut aroma.[1][2] |
| (2E,4E,6Z)-Nona-2,4,6-trienal | Oatmeal-like, fatty | A key contributor to the characteristic fresh walnut aroma.[1][2] |
| Hexanal | Green, grassy, fatty | Contributes to the green and sometimes rancid notes.[3] |
| Nonanal | Fatty, citrus, waxy | Contributes to the fatty and waxy notes.[3] |
Applications in Synthetic Chemistry
While the primary application of this compound is in the fragrance industry, its structure as an α-keto ester makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of bioactive molecules and complex heterocyclic systems.
α-Keto esters are recognized as important building blocks in medicinal chemistry due to the versatile reactivity of the keto and ester functional groups.[4] They can undergo a variety of transformations, including nucleophilic additions, reductions, and cycloadditions, to generate diverse molecular architectures. For instance, α-keto esters are precursors to α-hydroxy esters and α-amino acids, which are common structural motifs in pharmaceuticals.
Although specific examples of late-stage pharmaceutical intermediates or approved drugs synthesized directly from this compound are not prevalent in the literature, its structural class is of significant interest. The branched alkyl chain in this compound can introduce specific steric and lipophilic properties into a target molecule, which can be advantageous in drug design for optimizing binding affinity and pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound, particularly its chiral enantiomers, often starts from the amino acid L-isoleucine. A common synthetic route involves the conversion of the amino acid to the corresponding α-hydroxy ester, followed by oxidation to the α-keto ester.
A representative synthetic pathway is illustrated below:
Caption: Synthetic pathway from L-Isoleucine to Ethyl (S)-3-methyl-2-oxopentanoate.
Experimental Protocols
Step 1: Synthesis of Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate
This step involves the conversion of the corresponding α-hydroxy acid to its ethyl ester. A patent describes a procedure with a high yield:
To a solution of (+)-(2S,3S)-2-hydroxy-3-methylpentanoic acid (4.57 g, 34.6 mmol) in 46 ml of absolute ethanol, 0.3 g of concentrated H₂SO₄ is added. The mixture is heated at 60°C for 5 hours. After a standard aqueous work-up and concentration, the crude product is purified by distillation to yield ethyl (+)-(2S,3S)-2-hydroxy-3-methylpentanoate.[5]
-
Yield: 84%[5]
Step 2: Oxidation to Ethyl (S)-3-methyl-2-oxopentanoate (Swern Oxidation)
The Swern oxidation is a common and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. A general procedure is as follows:
-
A solution of oxalyl chloride (2 equivalents) in dichloromethane (B109758) is cooled to -78°C.
-
Dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of ethyl (2S,3S)-2-hydroxy-3-methylpentanoate (1 equivalent) in dichloromethane is added slowly, and the reaction is stirred for 30-60 minutes.
-
Triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
A patent reports a yield for this transformation.[5]
-
Yield: 75%[5]
Table 2: Summary of Synthetic Protocol for Ethyl (S)-3-methyl-2-oxopentanoate
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Esterification | (+)-(2S,3S)-2-hydroxy-3-methylpentanoic acid, Ethanol, H₂SO₄, 60°C, 5h | 84%[5] |
| 2 | Oxidation | Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate, Oxalyl chloride, DMSO, Triethylamine, -78°C to RT | 75%[5] |
| Overall | ~63% |
Alternative Synthetic Routes
Other methods for the synthesis of α-keto esters exist, including the oxidation of α-hydroxy acids with various oxidizing agents or the reaction of Grignard reagents with diethyl oxalate. However, the route from amino acids is often preferred for producing enantiomerically pure compounds.
Conclusion
This compound is a commercially significant molecule with a primary and well-established application in the flavor and fragrance industry. Its unique nutty and fruity aroma profile makes it a valuable ingredient for creating and enhancing specific scent and taste experiences. While its direct application in the synthesis of pharmaceuticals is not widely documented, its chemical nature as a branched α-keto ester suggests potential as a versatile building block for the construction of complex and biologically active molecules. The synthesis from readily available chiral precursors like L-isoleucine allows for the production of specific enantiomers with distinct organoleptic properties, highlighting the intricate relationship between molecular structure and sensory perception. Further exploration of its reactivity could unveil novel applications in medicinal and materials chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Key Flavor Compounds in Peeled Walnut Kernel Based on GC-O-MS and Sensory Evaluation [btbuspxb.com]
- 4. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 5. DE69827343T2 - this compound as a fragrance - Google Patents [patents.google.com]
performance comparison of different catalysts for ethyl 3-methyl-2-oxopentanoate synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Ketoester Intermediate.
The efficient synthesis of ethyl 3-methyl-2-oxopentanoate (B1228249), a valuable building block in organic synthesis, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, presenting supporting experimental data to inform methodological selection for researchers and professionals in drug development. We will delve into enzymatic, base-catalyzed, and Lewis acid-catalyzed approaches, offering a clear overview of their respective performances.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for optimizing the synthesis of ethyl 3-methyl-2-oxopentanoate, with significant implications for yield, reaction conditions, and sustainability. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst System | Catalyst | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Selectivity |
| Enzymatic Catalysis | Candida antarctica Lipase (B570770) B (CALB) | 3-methyl-2-oxopentanoic acid, Ethanol (B145695) | 24 h | 30 | ~98% | High |
| Base Catalysis | Sodium Ethoxide (NaOEt) | Ethyl propionate (B1217596), Diethyl oxalate (B1200264) | 2-3 h (ester addition) | 0-5 (ester addition) | 60-70% | Moderate |
| Lewis Acid Catalysis | Indium(III) Triflate (In(OTf)₃) | (Not specified for target molecule) | (Varies) | (Varies) | (Varies) | (Varies) |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key catalytic syntheses discussed.
Enzymatic Synthesis using Candida antarctica Lipase B (CALB)
This biocatalytic method offers high yields and selectivity under mild conditions.
Procedure:
-
In a suitable reaction vessel, combine 3-methyl-2-oxopentanoic acid and ethanol in a 1:1.25 molar ratio.
-
Add lyophilized Candida antarctica lipase B (CALB) displaying yeast whole cells to the mixture.
-
The reaction is conducted in a non-aqueous medium.
-
Incubate the mixture at 30°C for 24 hours with agitation.
-
Upon completion, the enzyme can be recovered by filtration for potential reuse.
-
The product, this compound, is isolated from the reaction mixture, typically achieving a yield of approximately 98%.[1]
Base-Catalyzed Synthesis via Claisen Condensation
A classic and effective method for the formation of β-keto esters. This procedure describes the synthesis of a key precursor, ethyl ethoxalylpropionate.
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously adding absolute ethanol (3 moles) to powdered sodium (3 gram atoms) in absolute ether under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice-water bath.
-
Slowly add a mixture of ethyl propionate (3 moles) and diethyl oxalate (3 moles) to the cooled solution with stirring over 2-3 hours.
-
After the addition is complete, remove the ether and ethanol by distillation.
-
Treat the residue with a cold 33% acetic acid solution to decompose the sodium derivative.
-
Extract the product with ether, wash the organic layer with sodium bicarbonate solution and then water.
-
Remove the ether by distillation and fractionate the residue under reduced pressure to yield ethyl ethoxalylpropionate (60-70% yield).[2]
-
Subsequent decarboxylation of the ethoxalyl group is required to obtain the final product, this compound.
Experimental Workflow and Signaling Pathways
Visualizing the experimental process can aid in understanding the practical steps involved in comparing these catalysts.
Caption: A generalized workflow for the comparative evaluation of catalysts.
The synthesis of this compound can be approached through several catalytic routes. The Claisen condensation represents a traditional and robust method for constructing the β-keto ester framework.
Caption: The reaction pathway of the Claisen condensation.
Conclusion
The choice of catalyst for the synthesis of this compound has a profound impact on the efficiency and environmental footprint of the process. Enzymatic catalysis with Candida antarctica lipase B emerges as a highly efficient and green alternative, offering excellent yields under mild conditions.[1] The traditional Claisen condensation, while effective, results in lower yields and requires stoichiometric amounts of a strong base.[2] Lewis acid catalysis, represented by compounds like Indium(III) triflate, shows promise for β-keto ester synthesis, though specific data for this target molecule requires further investigation. For researchers prioritizing high yield and sustainable practices, the enzymatic route presents a compelling option. The Claisen condensation remains a viable, albeit less efficient, alternative. Further research into the application of Lewis acid and heterogeneous catalysts could unveil even more efficient and scalable synthetic routes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 3-Methyl-2-Oxopentanoate
For researchers and professionals in drug development, the proper disposal of chemical reagents like ethyl 3-methyl-2-oxopentanoate (B1228249) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring compliance and minimizing risk.
Ethyl 3-methyl-2-oxopentanoate is a combustible liquid and should be treated as hazardous chemical waste. Adherence to the following procedures is essential to maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eliminate all potential ignition sources from the vicinity, as the substance is a combustible liquid.[1]
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound, crucial for its safe handling and disposal.
| Property | Value | Citation |
| Flash Point | 77.11 °C (170.8 °F) | |
| Storage Class Code | 10 - Combustible liquids | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling Area | Well-ventilated area or chemical fume hood | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as flammable/combustible liquid hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash containers.[1]
Experimental Protocol for Waste Collection and Disposal:
-
Container Selection:
-
Collect waste this compound in a designated, leak-proof container made of a material compatible with organic solvents. For small quantities (<5 gallons), glass bottles are suitable. For larger volumes, use metal cans.[3]
-
Ensure the waste container is clean and has not been previously used for incompatible chemicals, such as strong acids, bases, or oxidizing agents.
-
-
Labeling:
-
Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[3][4]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is a cool, well-ventilated location, away from heat and ignition sources.[4]
-
Ensure the storage area has secondary containment to prevent the spread of any potential spills.[1]
-
-
Request for Pickup:
-
Once the container is full, or if it has been in storage for an extended period (typically approaching one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of Ethyl 3-Methyl-2-Oxopentanoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ethyl 3-methyl-2-oxopentanoate (B1228249), a common reagent in organic synthesis. Adherence to these procedural steps will minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling ethyl 3-methyl-2-oxopentanoate. It is crucial to inspect all PPE for integrity before each use.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Government-approved safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1] A fully buttoned lab coat or chemical-resistant apron is required.[2] | Prevents skin contact, which may cause irritation or allergic reactions. Protective clothing shields the body from splashes. |
| Respiratory Protection | A government-approved respirator is recommended, especially when working outside of a fume hood or in poorly ventilated areas.[1] | Protects against the inhalation of potentially irritating vapors. |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[2] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical for maintaining a safe laboratory environment. The following tables outline the necessary procedures.
Handling and Storage
| Procedure | Detailed Steps |
| Handling | Always work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale vapors.[3] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[4] Store in a designated flammable liquids cabinet.[2] |
Emergency and First Aid
| Exposure Route | First Aid Measures |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention.[3][5] |
| In case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Wash contaminated clothing before reuse.[1] Seek medical attention if irritation develops. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen.[1][3] Seek medical attention if symptoms persist.[1] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.[1][3] |
| In case of a Spill | Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][3] |
Disposal
| Waste Type | Disposal Protocol |
| Unused Product | Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Contact a licensed professional waste disposal service. |
| Contaminated Materials | Dispose of contaminated gloves, clothing, and absorbent materials as hazardous waste in a sealed and properly labeled container. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting. Adherence to this workflow is a critical component of laboratory safety.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
